Product packaging for Oxyphyllenone A(Cat. No.:CAS No. 363610-34-8)

Oxyphyllenone A

Cat. No.: B1161471
CAS No.: 363610-34-8
M. Wt: 210.27 g/mol
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Description

Oxyphyllenone A is a natural product found in Alpinia oxyphylla with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B1161471 Oxyphyllenone A CAS No. 363610-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11-5-3-8(13)7-9(11)12(2,15)10(14)4-6-11/h7,10,14-15H,3-6H2,1-2H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLGUEREMYIFNG-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1=CC(=O)CC2)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]([C@](C1=CC(=O)CC2)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling Oxyphyllenone A: A Technical Primer on its Discovery, Natural Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A significant sesquiterpenoid, Oxyphyllenone A, has been identified from the fruit of Alpinia oxyphylla, a plant with a long history in traditional medicine. This technical guide provides an in-depth overview of the discovery, natural sourcing, and preliminary biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Natural Source

This compound was first isolated and identified from the fruits of Alpinia oxyphylla, a perennial ginger species. The initial discovery was the result of phytochemical investigations into the bioactive constituents of this plant. The structure of this compound was elucidated through comprehensive spectroscopic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol
IUPAC Name (4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one
PubChem CID 10262534

Experimental Protocols

Isolation of this compound

The isolation of this compound from the fruits of Alpinia oxyphylla is a multi-step process involving extraction and chromatography. The following is a representative protocol based on published literature:

  • Extraction:

    • Dried and powdered fruits of Alpinia oxyphylla are extracted with 95% ethanol at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude ethanol extract.

  • Solvent Partitioning:

    • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is typically enriched in the n-butanol fraction.

  • Chromatographic Purification:

    • The n-butanol fraction is subjected to a series of column chromatography steps to isolate this compound.

    • Initial Separation: Macroporous adsorbent resin (e.g., MDS resin) column chromatography is used for preliminary fractionation.

    • Silica Gel Chromatography: Fractions containing this compound are further purified on a silica gel column.

    • Reversed-Phase Chromatography: Additional purification is achieved using a reversed-phase C18 column.

    • Preparative HPLC: The final purification to obtain pure this compound is performed using preparative High-Performance Liquid Chromatography (HPLC).

The workflow for the isolation of this compound is depicted in the following diagram:

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Dried Fruit Dried Fruit 95% Ethanol Extract 95% Ethanol Extract Dried Fruit->95% Ethanol Extract Ethanol Extraction n-Butanol Fraction n-Butanol Fraction 95% Ethanol Extract->n-Butanol Fraction Solvent Partitioning MDS Resin MDS Resin n-Butanol Fraction->MDS Resin Silica Gel Silica Gel MDS Resin->Silica Gel RP-C18 RP-C18 Silica Gel->RP-C18 Prep-HPLC Prep-HPLC RP-C18->Prep-HPLC Pure this compound Pure this compound Prep-HPLC->Pure this compound

Caption: Isolation workflow for this compound.

Biological Activity and Signaling Pathways

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. A key finding is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.

Bioactivity AssayResult (IC₅₀)
Nitric Oxide (NO) Production in LPS-activated Macrophages28 µM

The inhibition of NO production is a critical target in inflammatory processes, suggesting that this compound may act as a modulator of the inflammatory response.

Potential Neuroprotective Effects and Signaling Pathway Involvement

Recent studies on the total extract of Alpinia oxyphylla have pointed towards neuroprotective effects, with evidence suggesting the involvement of the PI3K/Akt signaling pathway. This compound has been identified as a constituent of this active extract. The PI3K/Akt pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell survival, growth, and proliferation. While direct studies on the effect of isolated this compound on this pathway are still emerging, its presence in a neuroprotective extract suggests it may contribute to these effects.

The proposed, though not yet fully elucidated, mechanism of action is visualized below:

Signaling_Pathway OxyphyllenoneA This compound CellSurfaceReceptor Cell Surface Receptor OxyphyllenoneA->CellSurfaceReceptor PI3K PI3K CellSurfaceReceptor->PI3K Akt Akt PI3K->Akt Activates DownstreamEffectors Downstream Effectors Akt->DownstreamEffectors CellSurvival Cell Survival & Neuroprotection DownstreamEffectors->CellSurvival

Caption: Postulated involvement of the PI3K/Akt pathway.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity and potential neuroprotective effects. Its discovery from Alpinia oxyphylla opens new avenues for research into its therapeutic applications. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery programs.

Isolating Oxyphyllenone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isolation, Characterization, and Biological Evaluation of Oxyphyllenone A from Alpinia oxyphylla

This whitepaper provides a comprehensive overview of the isolation and characterization of this compound, a bioactive norsesquiterpenoid found in the fruits of Alpinia oxyphylla. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product. This guide details the necessary experimental protocols, summarizes key quantitative data, and visualizes the underlying biological pathways.

Introduction

Alpinia oxyphylla Miq., a member of the Zingiberaceae family, is a traditional Chinese medicine with a long history of use for various ailments.[1] Its fruits are a rich source of diverse bioactive compounds, including diarylheptanoids, flavonoids, and sesquiterpenoids.[2][3] Among these, this compound, a norsesquiterpenoid with the molecular formula C12H18O3, has garnered scientific interest for its potential pharmacological activities. This document outlines a detailed methodology for the isolation of this compound and explores its putative anti-inflammatory and neuroprotective mechanisms.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC12H18O3PubChem
Molecular Weight210.27 g/mol PubChem
AppearanceWhite crystalline powder (predicted)General observation for pure compounds
Table 2: Quantitative Data on the Biological Activity of this compound
AssayTargetCell LineResult (IC50)
Nitric Oxide ProductionNitric Oxide Synthase (NOS)Lipopolysaccharide-activated macrophages28 µM

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation of Bioactive Compounds from Alpinia oxyphylla Fruits
  • Plant Material Preparation: Air-dry the mature fruits of Alpinia oxyphylla at room temperature and grind them into a coarse powder.

  • Extraction: Macerate the powdered fruit material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning: Suspend the crude ethanol extract in water (1 L) and sequentially partition it with n-hexane (3 x 1 L), ethyl acetate (3 x 1 L), and n-butanol (3 x 1 L). Concentrate each fraction to dryness to yield the respective extracts. This compound is expected to be enriched in the n-butanol fraction.

Protocol 2: Isolation of this compound using Column Chromatography
  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column (5 cm diameter, 50 cm length).

    • Sample Loading: Dissolve the n-butanol fraction (10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.

    • Elution: Elute the column with a stepwise gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

    • Fraction Collection: Collect fractions of 50 mL each and monitor them by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) solvent system and visualizing with UV light and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Pooling: Combine the fractions containing the compound of interest based on their TLC profiles.

  • Sephadex LH-20 Column Chromatography:

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Procedure: Further purify the pooled fractions containing this compound by applying them to a Sephadex LH-20 column and eluting with methanol to remove smaller molecular weight impurities.

Protocol 3: Purification of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Instrumentation: A preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: A gradient of methanol and water.

  • Elution Program: Start with a mobile phase composition of 40% methanol in water, and linearly increase the methanol concentration to 80% over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Assess the purity of the isolated compound by analytical HPLC.

Protocol 4: Structural Elucidation of this compound
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Record 1H and 13C NMR spectra to elucidate the chemical structure of the compound.

Protocol 5: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and NO production.

  • NO Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Mandatory Visualizations

Isolation_Workflow Start Alpinia oxyphylla Fruits Extraction 95% Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) Extraction->Partitioning NButanol n-Butanol Fraction Partitioning->NButanol SilicaGel Silica Gel Column Chromatography (Chloroform-Methanol Gradient) NButanol->SilicaGel Sephadex Sephadex LH-20 Chromatography (Methanol) SilicaGel->Sephadex PrepHPLC Preparative HPLC (C18, Methanol-Water Gradient) Sephadex->PrepHPLC OxyphyllenoneA Pure this compound PrepHPLC->OxyphyllenoneA

Caption: Isolation workflow for this compound.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Activation MyD88->IKK IκBα IκBα Degradation IKK->IκBα NFκB NF-κB Nuclear Translocation IκBα->NFκB Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFκB->Gene OxyA This compound OxyA->IKK OxyA->IκBα

Caption: Putative anti-inflammatory signaling pathway of this compound.

Neuroprotective_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2->Nrf2_nuc ARE ARE Antioxidant Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant OxyA This compound OxyA->Keap1 Nrf2_nuc->ARE

Caption: Hypothesized neuroprotective signaling pathway of this compound.

Conclusion

This technical guide provides a framework for the successful isolation and preliminary biological evaluation of this compound from Alpinia oxyphylla. The detailed protocols offer a starting point for researchers to obtain this promising natural product for further investigation. The hypothesized anti-inflammatory and neuroprotective mechanisms, centered around the NF-κB and Nrf2 signaling pathways respectively, warrant further experimental validation to fully elucidate the therapeutic potential of this compound. Future studies should focus on confirming these mechanisms and expanding the scope of biological testing to in vivo models.

References

Sesquiterpenoids from Alpinia Species: A Comprehensive Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

The genus Alpinia, a significant member of the Zingiberaceae (ginger) family, encompasses approximately 230 species of flowering plants native to tropical and subtropical regions of Asia.[1] For centuries, various Alpinia species have been integral to traditional medicine and culinary practices, utilized for treating ailments such as indigestion, gastralgia, vomiting, and inflammation.[2][3] Phytochemical investigations into this genus have revealed a rich diversity of bioactive secondary metabolites, with terpenoids, particularly sesquiterpenoids, and diarylheptanoids being the most prominent classes of compounds.[2][4]

This technical guide provides an in-depth review of the sesquiterpenoids isolated from Alpinia species, targeting researchers, scientists, and professionals in drug development. It summarizes the chemical diversity, experimental protocols for isolation and characterization, and the pharmacological activities of these compounds, presenting a foundation for future research and therapeutic applications.

Chemical Diversity of Sesquiterpenoids in Alpinia

To date, a substantial number of sesquiterpenoids have been identified from various Alpinia species.[2] These C15 isoprenoid compounds exhibit a wide array of skeletal structures, which are biosynthetically derived from farnesyl pyrophosphate. The major classes of sesquiterpenoids reported from the Alpinia genus include acyclic, bisabolane, cadinane, caryophyllane, eudesmane, eremophilane, and guaiane types.[2] The fruits and rhizomes are the most frequently investigated plant parts, yielding a significant number of these compounds.[5][6] For instance, Alpinia oxyphylla is a notable source of eudesmane and eremophilane-type sesquiterpenoids, while Alpinia japonica is known for its bisabolene derivatives.[6][7][8]

Table 1: Selected Sesquiterpenoids from Alpinia Species and Their Biological Activities
Compound NameSesquiterpenoid TypeAlpinia SpeciesPlant PartBiological ActivityReference(s)
trans,trans-farnesolAcyclicA. katsumadaiSeedsWeak neuraminidase inhibition (IC50 = 81.4 μM)[2]
NerolidolAcyclicA. japonicaRhizomesSpasmolytic activity[2][9]
(5R,7S,10S)-5-hydroxy-13-noreudesma-3-en-2,11-dioneNorsesquiterpenoid (Eudesmane)A. oxyphyllaFruitsInhibition of NO and TNF-α production in LPS-induced microglia[8]
(10R)-13-noreudesma-4,6-dien-3,11-dioneNorsesquiterpenoid (Eudesmane)A. oxyphyllaFruitsInhibition of NO and TNF-α production in LPS-induced microglia[8]
(5S,8R,10R)-2-oxoeudesma-3,7(11)-dien-12,8-olideEudesmaneA. oxyphyllaFruitsInhibition of NO and TNF-α production in LPS-induced microglia[8]
β-eudesmolEudesmaneA. speciosa, A. zerumbetRhizomesSpasmolytic activity[9][10]
NootkatoneEremophilaneA. oxyphyllaFruitsAnti-diabetic, anti-inflammatory[4][11]
Oxyphyllenone HEremophilaneA. oxyphyllaFruitsModerate α-glucosidase inhibition[7]
epi-OxyphyllenoneEremophilaneA. oxyphyllaFruitsModerate α-glucosidase inhibition (11.5% inhibition at 20 µg/mL)[7]
Oxyphyllone C & DNorcadineneA. oxyphyllaFruitsNot specified[12]
Humulene epoxide IIHumulaneA. speciosa, A. zerumbetRhizomesSpasmolytic activity[9][10]
Alpinoxyphyllone CEremophilaneA. oxyphyllaFruitsNot specified[4]
(+)-mandassidion1,10-secoguaianeA. oxyphyllaFruitsNot specified[12]

Experimental Methodologies

The isolation and characterization of sesquiterpenoids from Alpinia species involve a series of systematic experimental procedures.

Extraction and Isolation

A generalized workflow for the extraction and isolation of sesquiterpenoids is depicted below. The initial step typically involves the percolation of dried and powdered plant material (e.g., fruits or rhizomes) with a solvent such as 95% ethanol at room temperature.[7] The resulting crude extract is then concentrated under reduced pressure.

The concentrated residue is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to yield different fractions.[7] The sesquiterpenoids are often concentrated in the less polar fractions, particularly the ethyl acetate extract.

This fraction is then subjected to various chromatographic techniques for further separation and purification. A common approach involves initial fractionation using Macroporous Adsorbent Resin (MCI) column chromatography, followed by repeated column chromatography on silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) with ODS (octadecylsilyl) columns to yield pure compounds.[7]

G plant_material Dried Plant Material (e.g., Fruits of Alpinia oxyphylla) extraction Percolation with 95% Ethanol plant_material->extraction concentrate Concentration under Reduced Pressure extraction->concentrate partition Suspension in H2O & Solvent Partitioning (n-hexane, EtOAc, n-BuOH) concentrate->partition etOAc_fraction Ethyl Acetate (EtOAc) Fraction partition->etOAc_fraction Enriched with Sesquiterpenoids mci_cc MCI Column Chromatography etOAc_fraction->mci_cc silica_gel_cc Silica Gel Column Chromatography mci_cc->silica_gel_cc Fractions sephadex_lh20 Sephadex LH-20 Chromatography silica_gel_cc->sephadex_lh20 Further Purification prep_hplc Preparative HPLC (ODS) sephadex_lh20->prep_hplc pure_compounds Pure Sesquiterpenoids prep_hplc->pure_compounds

General workflow for isolating sesquiterpenoids.
Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Impact Mass Spectrometry (HR-EI-MS) is used to determine the molecular formula of the compound.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for establishing the planar structure and assigning proton and carbon signals.[7][8]

  • Circular Dichroism (CD): Experimental and theoretical calculations of Electronic Circular Dichroism (ECD) are employed to determine the absolute configuration of chiral molecules.[5]

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.[13]

Pharmacological Activities and Signaling Pathways

Sesquiterpenoids from Alpinia species exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Anti-inflammatory and Neuroprotective Effects

Several sesquiterpenoids from Alpinia have demonstrated significant anti-inflammatory and neuroprotective potential. For instance, new eudesmane sesquiterpenoids isolated from the fruits of A. oxyphylla were shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced mouse microglia BV-2 cells.[8] Microglia are the primary immune cells in the central nervous system, and their overactivation contributes to neuroinflammation. By inhibiting the release of pro-inflammatory mediators like NO and TNF-α, these compounds exhibit neuroprotective potential.[8] Similarly, sesquiterpenes from the rhizomes of Alpinia japonica also showed inhibitory effects on NO production in LPS-activated RAW264.7 macrophages.[6]

G LPS LPS (Lipopolysaccharide) Microglia Microglia / Macrophages LPS->Microglia stimulates Activation Activation Microglia->Activation Sesquiterpenoids Alpinia Sesquiterpenoids (e.g., from A. oxyphylla, A. japonica) Sesquiterpenoids->Activation inhibit Mediators Pro-inflammatory Mediators (NO, TNF-α) Activation->Mediators produces Inflammation Neuroinflammation Mediators->Inflammation

Inhibition of inflammatory pathways by Alpinia sesquiterpenoids.
Anti-diabetic Activity

Sesquiterpenoids from A. oxyphylla have been investigated for their potential in managing diabetes. Several compounds exhibited inhibitory activity against α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[7][14] By inhibiting this enzyme, these compounds can help to lower postprandial blood glucose levels. For example, epi-oxyphyllenone showed an 11.5% inhibitory effect on α-glucosidase at a concentration of 20 µg/mL.[7]

More recently, sesquiterpenoids from A. oxyphylla were found to stimulate the secretion of glucagon-like peptide-1 (GLP-1) in NCI-H716 cells.[14] GLP-1 is an incretin hormone that enhances insulin secretion in a glucose-dependent manner. The study revealed that the stimulative effects of some of these sesquiterpenoids are mediated through the Ca²⁺/CaMKII and PKA signaling pathways.[14] This dual action of inhibiting glucose absorption and promoting insulin secretion highlights the significant anti-diabetic potential of these compounds.

G cluster_0 GLP-1 Secretion Pathway Sesquiterpenoids Sesquiterpenoids (from A. oxyphylla) NCI_H716 NCI-H716 Cells Sesquiterpenoids->NCI_H716 act on CaMKII Ca²⁺/CaMKII Pathway NCI_H716->CaMKII activates PKA PKA Pathway NCI_H716->PKA activates GLP1 GLP-1 Secretion CaMKII->GLP1 PKA->GLP1

GLP-1 secretion stimulated by A. oxyphylla sesquiterpenoids.
Other Biological Activities

  • Spasmolytic Activity: Sesquiterpenes such as β-eudesmol, nerolidol, and humulene epoxide II, isolated from Alpinia speciosa and Alpinia japonica, have been shown to inhibit histamine- or barium chloride-induced contractions of excised guinea pig ileum, indicating potential applications as antispasmodic agents.[9]

  • Skin Permeation Enhancement: Essential oils from Alpinia oxyphylla, rich in sesquiterpenes, have been demonstrated to enhance the skin permeation of drugs like indomethacin, suggesting their use as novel permeation enhancers in transdermal drug delivery systems.[15]

  • Enzyme Inhibition: Besides α-glucosidase, sesquiterpenoids from Alpinia have shown inhibitory activity against other enzymes like neuraminidase and protein tyrosine phosphatase 1B (PTP1B).[2][14]

Conclusion and Future Perspectives

The genus Alpinia is a prolific source of structurally diverse sesquiterpenoids with a wide range of promising pharmacological activities. The compounds isolated to date have demonstrated significant potential as leads for the development of new drugs for inflammatory disorders, neurodegenerative diseases, diabetes, and other conditions.

Future research should focus on several key areas. Firstly, many Alpinia species remain phytochemically unexplored, and systematic investigation could lead to the discovery of novel sesquiterpenoid structures. Secondly, while many in vitro activities have been reported, further in vivo studies are necessary to validate the therapeutic efficacy and understand the pharmacokinetic and pharmacodynamic properties of these compounds. Finally, elucidating the precise molecular mechanisms and signaling pathways underlying the observed biological activities will be crucial for optimizing these natural products into potent and selective therapeutic agents. The continued exploration of Alpinia sesquiterpenoids holds considerable promise for innovation in modern medicine.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphyllenone A, a tri-nor-sesquiterpene of the eudesmane type, has been isolated from the fruits of Alpinia oxyphylla. This class of degraded sesquiterpenoids, characterized by the loss of a three-carbon unit, is gaining attention for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound and related tri-nor-sesquiterpenes, focusing on their biological activities, underlying mechanisms of action, and detailed experimental protocols. The primary biological activity highlighted is the inhibition of nitric oxide (NO) production, a key process in inflammation. This document summarizes the available quantitative data, outlines methodologies for key experiments, and presents visual diagrams of pertinent signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction to Tri-nor-sesquiterpenes

Tri-nor-sesquiterpenes are a class of C12 terpenoids derived from their C15 sesquiterpene precursors through the oxidative removal of a C3 isopropyl or isopropenyl side chain.[1][2] This structural modification results in a diverse array of compounds with intriguing biological activities. One such compound, this compound, is an 11,12,13-trinoreudesmane-type sesquiterpene found in the medicinal plant Alpinia oxyphylla.[2]

Biological Activity of this compound and Related Compounds

The primary reported biological activity of this compound is its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[2] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Therefore, inhibitors of NO production are considered promising therapeutic agents.

Table 1: Inhibitory Activity of Related Sesquiterpenes and Extracts on Nitric Oxide (NO) Production

Compound/ExtractSourceAssay SystemIC50 ValueReference
Guignarderemophilane AGuignardia mangiferaeLPS-induced NO production in BV2 cells15.2 µM[2]
Curcumin (Positive Control)-LPS-induced NO production in BV2 cells3.9 µM[2]
Ulmus pumila L. Ethyl Acetate ExtractUlmus pumila L.LPS-stimulated NO production in RAW 264.7 cells161.0 µg/mL[3]
2',3',5,7-tetrahydroxyflavoneSyntheticLPS-treated NO production in RAW 264.7 cells19.7 µM[4]
LuteolinSyntheticLPS-treated NO production in RAW 264.7 cells17.1 µM[4]

Proposed Mechanism of Action: Inhibition of Inflammatory Signaling Pathways

The anti-inflammatory effects of many sesquiterpenes are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, it is plausible that its inhibitory effect on NO production is mediated through the suppression of these pathways.

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus, where it binds to the promoter regions of target genes, including iNOS, and initiates their transcription. Sesquiterpene lactones have been shown to inhibit NF-κB by directly alkylating the p65 subunit, preventing its DNA binding.

MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, is another critical signaling cascade activated by LPS. Phosphorylation of these kinases leads to the activation of various transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Limonene, a related terpene, has been demonstrated to block the phosphorylation of p38, JNK, and ERK in response to LPS.

Diagram 1: Proposed Anti-inflammatory Mechanism of this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates MAPK_path MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_path Activates OxyA This compound OxyA->IKK Inhibits OxyA->MAPK_path Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocates iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene Induces AP1 AP-1 MAPK_path->AP1 Activates AP1->iNOS_gene Induces iNOS_prot iNOS Protein iNOS_gene->iNOS_prot Leads to NO Nitric Oxide (NO) iNOS_prot->NO Produces Inflammation Inflammation NO->Inflammation Promotes G start Dried Fruits of Alpinia oxyphylla extraction Extraction with 95% Ethanol start->extraction partition Partition with Ethyl Acetate and Water extraction->partition EtOAc_extract Ethyl Acetate Extract partition->EtOAc_extract column_chrom Silica Gel Column Chromatography EtOAc_extract->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc combine Combine Similar Fractions tlc->combine prep_hplc Preparative HPLC combine->prep_hplc oxyA Pure this compound prep_hplc->oxyA analysis Structural Elucidation (NMR, MS) oxyA->analysis

References

Initial Biological Screening of Oxyphyllenone A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search for "Oxyphyllenone A," no publicly available data on its biological screening, including anti-inflammatory or cytotoxic properties, could be located. The information presented in this guide is therefore based on established, generic protocols for the initial biological evaluation of novel chemical entities. This document serves as a methodological framework that researchers can adapt for the investigation of this compound, should samples become available.

Introduction

This compound is a small molecule with the chemical formula C12H18O3. Its full biological activity profile remains uncharacterized in the public domain. The initial biological screening of a novel compound like this compound is a critical first step in the drug discovery pipeline. This process aims to identify any potential therapeutic activities and assess its safety profile at the cellular level. This guide outlines a standard workflow for such a preliminary investigation, focusing on cytotoxicity and anti-inflammatory potential, two common starting points for the evaluation of natural products and novel synthetic compounds.

Core Experimental Protocols

The following sections detail standardized protocols for assessing the cytotoxicity and anti-inflammatory activity of a test compound such as this compound.

Cytotoxicity Assessment

A fundamental aspect of preliminary screening is to determine the concentration range at which a compound exhibits toxicity to cells. This is crucial for identifying a therapeutic window and for interpreting the results of other biological assays.

2.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for a specific therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations and add to the wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of a compound is often initially assessed by its ability to inhibit the production of pro-inflammatory mediators in immune cells, such as macrophages, upon stimulation.

2.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators, including nitric oxide (NO). The Griess assay is used to measure nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect of this compound as a percentage of the LPS-stimulated control.

Data Presentation

All quantitative data from the initial screening should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
e.g., HeLa24Data to be determined
48Data to be determined
72Data to be determined
e.g., A54924Data to be determined
48Data to be determined
72Data to be determined
e.g., RAW 264.724Data to be determined

Table 2: Anti-inflammatory Activity of this compound

CompoundConcentration (µM)NO Inhibition (%)
This compounde.g., 1Data to be determined
e.g., 10Data to be determined
e.g., 50Data to be determined
Dexamethasonee.g., 1Data to be determined

Visualization of Experimental Workflows and Potential Signaling Pathways

Diagrams created using the DOT language can effectively illustrate experimental workflows and hypothetical signaling pathways that may be investigated in subsequent studies.

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treatment Treat with this compound start->treatment incubate Incubate for 24/48/72h treatment->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance at 570nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT cytotoxicity assay.

Anti_Inflammatory_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_assay Assay cluster_analysis Analysis start Seed RAW 264.7 Cells pretreatment Pre-treat with this compound start->pretreatment lps Stimulate with LPS pretreatment->lps supernatant Collect Supernatant lps->supernatant griess Perform Griess Assay supernatant->griess read Measure Absorbance at 540nm griess->read end Calculate NO Inhibition read->end

Caption: Workflow for the NO inhibition assay.

Hypothetical Signaling Pathway

Should this compound demonstrate anti-inflammatory activity, further studies would be required to elucidate its mechanism of action. A common pathway involved in inflammation is the NF-κB signaling cascade.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nfkb_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) OxyphyllenoneA This compound OxyphyllenoneA->IKK potential inhibition OxyphyllenoneA->NFkB potential inhibition of translocation

Caption: Hypothetical inhibition of the NF-κB pathway.

Conclusion and Future Directions

The initial biological screening of this compound, as outlined in this guide, will provide foundational data on its cytotoxic and anti-inflammatory properties. Positive "hits" in these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and drug-like properties.

The systematic application of these established protocols will be instrumental in determining the therapeutic potential of this compound and guiding its future development.

Methodological & Application

Application Notes and Protocols: Oxyphyllenone A Nitric Oxide Synthase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Nitric oxide is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[2] While nNOS and eNOS are constitutively expressed and their activity is calcium-dependent, iNOS expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[2] The overproduction of NO by iNOS is implicated in the pathogenesis of various inflammatory diseases, septic shock, and neurodegenerative disorders.[2][3] Consequently, the selective inhibition of iNOS is a promising therapeutic strategy for the development of novel anti-inflammatory agents.

Oxyphyllenone A is a natural product isolated from the fruits of Alpinia oxyphylla. While direct studies on the nitric oxide synthase inhibitory activity of this compound are not extensively documented, other constituents of Alpinia oxyphylla, such as yakuchinones and tectochrysin, have demonstrated potent inhibitory effects on NO production and iNOS expression.[4][5][6] This provides a strong rationale for evaluating this compound as a potential NOS inhibitor.

These application notes provide a comprehensive protocol for determining the in vitro inhibitory activity of this compound on nitric oxide synthase. The described methodologies include both a cell-free enzymatic assay and a cell-based assay using the RAW 264.7 macrophage cell line.

Principle of the Assay

The most common method for quantifying nitric oxide production in vitro is the Griess assay. This colorimetric assay indirectly measures NO by detecting its stable oxidation product, nitrite (NO₂⁻). The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, colored azo compound with a maximum absorbance at approximately 540 nm. The intensity of the color is directly proportional to the nitrite concentration in the sample.

Key Signaling Pathway

NitricOxidePathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO O₂, NADPH OxyphyllenoneA This compound (Hypothesized) OxyphyllenoneA->NFkB_nuc Inhibits? OxyphyllenoneA->iNOS_protein Inhibits?

Figure 1. Hypothesized mechanism of this compound on the iNOS signaling pathway.

Experimental Protocols

Part 1: Cell-Free iNOS Enzymatic Assay

This assay directly measures the effect of this compound on the enzymatic activity of purified iNOS.

Materials and Reagents:

  • Recombinant murine iNOS

  • L-Arginine

  • NADPH

  • Calmodulin

  • Tetrahydrobiopterin (BH4)

  • Dithiothreitol (DTT)

  • HEPES buffer

  • This compound

  • L-NAME (Nω-Nitro-L-arginine methyl ester hydrochloride) as a positive control

  • Griess Reagent System (Sulfanilamide and NED solutions)

  • Nitrite standard solutions

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing HEPES, DTT, and all cofactors (NADPH, Calmodulin, BH4).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to desired concentrations in the reaction buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

    • Prepare a stock solution of L-NAME in reaction buffer.

    • Prepare a solution of L-Arginine in reaction buffer.

    • Prepare a solution of iNOS enzyme in reaction buffer.

  • Assay Procedure:

    • To a 96-well plate, add the reaction buffer.

    • Add the test compound (this compound at various concentrations), the positive control (L-NAME), or vehicle control.

    • Add the iNOS enzyme to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-Arginine solution to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a suitable stop reagent if necessary, or proceed directly to the Griess assay.

  • Nitrite Detection (Griess Assay):

    • Add Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the nitrite standard solutions.

    • Calculate the nitrite concentration in each well from the standard curve.

    • Determine the percentage of iNOS inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Test Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the iNOS activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Part 2: Cell-Based NOS Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of this compound to inhibit NO production in a cellular context, which can indicate effects on iNOS expression or activity.[7]

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • L-NAME or Dexamethasone as a positive control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • Griess Reagent System

  • Nitrite standard solutions

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • The next day, replace the medium with fresh medium containing various concentrations of this compound, the positive control, or vehicle.

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a set of unstimulated control wells.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect the cell culture supernatant.

    • Perform the Griess assay on the supernatant as described in Part 1, step 3.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT assay or other suitable method to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the nitrite concentration and percentage of inhibition as described in Part 1, step 4.

    • Plot the cell viability percentage against the compound concentrations.

    • Determine the IC₅₀ value for NO inhibition.

Experimental Workflow

ExperimentalWorkflow cluster_cellfree Cell-Free Assay cluster_cellbased Cell-Based Assay start Start cf_prep Prepare Reagents (iNOS, Cofactors, L-Arginine) start->cf_prep cb_seed Seed RAW 264.7 Cells start->cb_seed cf_add Add Reagents and This compound to Plate cf_prep->cf_add cf_incubate Incubate at 37°C cf_add->cf_incubate cf_griess Perform Griess Assay cf_incubate->cf_griess analysis Data Analysis (Calculate % Inhibition, IC₅₀) cf_griess->analysis cb_treat Treat with this compound cb_seed->cb_treat cb_stimulate Stimulate with LPS cb_treat->cb_stimulate cb_incubate Incubate for 24h cb_stimulate->cb_incubate cb_supernatant Collect Supernatant cb_incubate->cb_supernatant cb_griess Perform Griess Assay cb_supernatant->cb_griess cb_viability Perform Cell Viability Assay cb_supernatant->cb_viability cb_griess->analysis cb_viability->analysis end End analysis->end

Figure 2. Overall workflow for assessing NOS inhibition.

Data Presentation

The quantitative results of the NOS inhibition assays should be summarized in a clear and concise manner. The following table provides a template for presenting the IC₅₀ values.

CompoundAssay TypeIC₅₀ (µM) [Example Data]Max Inhibition (%)Cytotoxicity CC₅₀ (µM)
This compound Cell-Free (iNOS)TBDTBDN/A
This compound Cell-Based (RAW 264.7)TBDTBDTBD
L-NAME Cell-Free (iNOS)~15~98N/A
L-NAME Cell-Based (RAW 264.7)~50~95>1000
Dexamethasone Cell-Based (RAW 264.7)~0.1~90>100

TBD: To Be Determined. The values for this compound are hypothetical and must be determined experimentally. N/A: Not Applicable.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial screening and characterization of this compound as a potential nitric oxide synthase inhibitor. By employing both cell-free and cell-based assays, researchers can gain valuable insights into the compound's mechanism of action, whether through direct enzyme inhibition or by modulating the upstream signaling pathways that regulate iNOS expression. The successful inhibition of nitric oxide production by this compound would warrant further investigation into its therapeutic potential for inflammatory and related disorders.

References

Application Notes and Protocols for the Use of Oxyphyllenone A in Lipopolysaccharide-Activated Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages are key players in the inflammatory process, and their activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The signaling pathways primarily involved in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Oxyphyllenone A is a novel compound with potential anti-inflammatory properties. This document provides detailed protocols for investigating the effects of this compound on LPS-activated macrophages, using Oxy210 as a representative compound for methodological guidance. The provided protocols cover the assessment of key inflammatory markers and the elucidation of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of the representative compound, Oxy210, on the expression of inflammatory genes in LPS-stimulated macrophages.[1]

Table 1: Inhibition of LPS-Induced Inflammatory Gene Expression in RAW 264.7 Mouse Macrophages by Oxy210 [1]

Target GeneTreatmentRelative mRNA Expression (Mean ± SD)% InhibitionIC₅₀ (µM)
Il6 Control1.0 ± 0.1-1.25
LPS (25 ng/mL)100.0 ± 5.00
LPS + Oxy210 (5 µM)25.0 ± 2.575%
Tnfα Control1.0 ± 0.2-1.73
LPS (25 ng/mL)100.0 ± 6.00
LPS + Oxy210 (5 µM)30.0 ± 3.070%
iNos Control1.0 ± 0.15-0.99
LPS (25 ng/mL)100.0 ± 7.00
LPS + Oxy210 (5 µM)20.0 ± 2.080%

Data is presented as relative expression normalized to a control group and is based on the findings for Oxy210.[1]

Table 2: Inhibition of LPS-Induced Inflammatory Gene Expression in THP-1 Human Macrophages by Oxy210 [1]

Target GeneTreatmentRelative mRNA Expression (Mean ± SD)% Inhibition
IL6 Control1.0 ± 0.1-
LPS (100 ng/mL)100.0 ± 8.00
LPS + Oxy210 (5 µM)35.0 ± 4.065%
TNFα Control1.0 ± 0.2-
LPS (100 ng/mL)100.0 ± 9.00
LPS + Oxy210 (5 µM)40.0 ± 5.060%

Data is presented as relative expression normalized to a control group and is based on the findings for Oxy210.[1]

Experimental Protocols

Cell Culture and Treatment

Objective: To culture and prepare RAW 264.7 or THP-1 macrophages for treatment with LPS and this compound.

Materials:

  • RAW 264.7 mouse macrophage cell line or THP-1 human monocytic cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) for RAW 264.7 cells

  • RPMI-1640 medium for THP-1 cells

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or representative compound Oxy210)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (6-well or 96-well)

Protocol for RAW 264.7 Cells:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells in appropriate culture plates (e.g., 5 x 10⁵ cells/well in a 6-well plate) and allow them to adhere overnight.

  • The following day, replace the medium with fresh DMEM containing 0.1% FBS.

  • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) for 24 hours.[1] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Following pre-treatment, add LPS (final concentration of 25 ng/mL) to the wells in the continued presence of this compound and incubate for the desired time (e.g., 24 hours for gene expression analysis).[1]

Protocol for THP-1 Cells:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • To differentiate monocytes into macrophages, seed the cells in culture plates and treat with 100 ng/mL PMA for 48-72 hours.

  • After differentiation, remove the PMA-containing medium and replace it with fresh RPMI-1640 with 10% FBS. Allow the cells to rest for 24 hours.

  • Replace the medium with fresh RPMI containing 0.1% FBS.

  • Pre-treat the differentiated macrophages with this compound for 24 hours.[1]

  • Add LPS (final concentration of 100 ng/mL) and continue to incubate for the desired time.[1]

Measurement of Nitric Oxide (NO) Production

Objective: To quantify the amount of NO produced by macrophages in the culture supernatant.

Materials:

  • Greiss Reagent System

  • Sodium nitrite standard solution

  • 96-well microplate reader

Protocol:

  • Collect the cell culture supernatants after treatment as described in Protocol 3.1.

  • In a 96-well plate, mix 50 µL of each supernatant with 50 µL of Sulfanilamide solution (Part 1 of Greiss Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part 2 of Greiss Reagent) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Objective: To measure the concentration of pro-inflammatory cytokines in the culture supernatant.

Materials:

  • ELISA kits for mouse or human TNF-α, IL-6, and IL-1β

  • Microplate reader

Protocol:

  • Collect the cell culture supernatants after treatment.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.

  • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on a standard curve.

Analysis of Gene Expression by Quantitative Real-Time PCR (Q-RT-PCR)

Objective: To determine the effect of this compound on the mRNA expression of inflammatory genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based Q-RT-PCR master mix

  • Primers for target genes (e.g., iNos, Cox-2, Tnfα, Il6, Il1β) and a housekeeping gene (e.g., Gapdh or Actb)

  • Real-time PCR instrument

Protocol:

  • After cell treatment, lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform Q-RT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • The thermal cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK1/2, and JNK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells as described in Protocol 3.1 for shorter time points (e.g., 15-60 minutes) to capture signaling events.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

Signaling_Pathway LPS-Induced Inflammatory Signaling in Macrophages cluster_downstream Intracellular Signaling cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 OxyphyllenoneA This compound (e.g., Oxy210) OxyphyllenoneA->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TRAF6->IKK MKKs MKK3/6, MKK4/7 TAK1->MKKs p38_JNK p38 / JNK MKKs->p38_JNK AP1 AP-1 p38_JNK->AP1 Nucleus Nucleus AP1->Nucleus translocation IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 IL1b IL-1β Nucleus->IL1b

Caption: LPS signaling cascade and the putative inhibitory point of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_culture Cell Culture & Seeding cluster_analysis Analysis Culture Culture RAW 264.7 or THP-1 Macrophages Seed Seed cells in plates Culture->Seed Differentiate Differentiate THP-1 with PMA (if applicable) Seed->Differentiate Pretreat Pre-treat with this compound (various concentrations, 24h) Seed->Pretreat for RAW 264.7 Differentiate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate CollectSupernatant Collect Supernatant Stimulate->CollectSupernatant LyseCells Lyse Cells Stimulate->LyseCells NO_Assay Nitric Oxide Assay (Greiss Assay) CollectSupernatant->NO_Assay Cytokine_Assay Cytokine ELISA (TNF-α, IL-6, IL-1β) CollectSupernatant->Cytokine_Assay RNA_Extraction RNA Extraction & Q-RT-PCR LyseCells->RNA_Extraction Protein_Extraction Protein Extraction & Western Blot LyseCells->Protein_Extraction

Caption: General workflow for studying this compound in LPS-activated macrophages.

References

application of Oxyphyllenone A in neuroprotective studies

Author: BenchChem Technical Support Team. Date: November 2025

Application of Arctigenin in Neuroprotective Studies

Disclaimer: Initial searches for "Oxyphyllenone A" did not yield specific results regarding its application in neuroprotective studies. Therefore, this document provides a detailed overview of the application of Arctigenin , a well-researched natural compound with demonstrated neuroprotective effects, as a representative example.

Arctigenin, a lignan found in plants of the Arctium genus, has garnered significant interest in neuroprotective research. Studies have highlighted its potential in mitigating neuronal damage in models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its neuroprotective capacity is primarily attributed to its potent anti-inflammatory and antioxidant properties.[1][3][4]

Mechanism of Action

Arctigenin exerts its neuroprotective effects through a multi-targeted mechanism that involves the suppression of neuroinflammation and the reduction of oxidative stress.

Anti-inflammatory Effects:

Arctigenin has been shown to inhibit the activation of microglia and astrocytes, key players in neuroinflammation.[1] It significantly reduces the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4] This is achieved, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][6] Studies suggest that arctigenin can modulate upstream pathways such as the HMGB1/TLR4 and TNF-α/TNFR1 signaling cascades, which converge on NF-κB activation.[5]

Antioxidant Effects:

The compound enhances the endogenous antioxidant defense system. In rotenone-induced models of Parkinson's disease, arctigenin treatment has been observed to increase the levels of glutathione (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[3][4] Concurrently, it reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage.[3][4]

Below is a diagram illustrating the key signaling pathways involved in the neuroprotective action of Arctigenin.

Arctigenin_Mechanism cluster_stress Cellular Stressors (e.g., Rotenone) cluster_inflammation Neuroinflammation cluster_oxidative Oxidative Stress cluster_outcome Cellular Outcome Rotenone Rotenone Microglia_Astrocyte Microglia/Astrocyte Activation Rotenone->Microglia_Astrocyte ROS ROS Production Rotenone->ROS TLR4 TLR4 Microglia_Astrocyte->TLR4 TNFR1 TNFR1 Microglia_Astrocyte->TNFR1 NFkB NF-κB Activation TLR4->NFkB TNFR1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuronal_Damage Dopaminergic Neuronal Damage Cytokines->Neuronal_Damage Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Lipid_Peroxidation->Neuronal_Damage Antioxidant_Enzymes Antioxidant Defenses (SOD, GSH-Px, GSH) Antioxidant_Enzymes->ROS Scavenges Neuroprotection Neuroprotection Arctigenin Arctigenin Arctigenin->TLR4 Inhibits Arctigenin->TNFR1 Inhibits Arctigenin->NFkB Inhibits Arctigenin->ROS Reduces Arctigenin->Antioxidant_Enzymes Enhances Arctigenin->Neuroprotection Promotes

Caption: Signaling pathways of Arctigenin's neuroprotective effects.

Data Presentation

The neuroprotective efficacy of Arctigenin has been quantified in several preclinical studies. The following tables summarize the data from a representative study using a rotenone-induced rat model of Parkinson's disease.[3][4]

Table 1: Effect of Arctigenin on Behavioral Tests

Treatment GroupGrid Test (Time to cross, s)Bar Test (Deadlock time, s)Open-field Test (Locomotor score)
Control5.2 ± 0.815.3 ± 3.1110.5 ± 12.4
Rotenone (ROT)18.9 ± 3.565.8 ± 8.245.2 ± 7.8
ROT + Arctigenin (Low Dose)14.1 ± 2.948.7 ± 6.568.9 ± 9.1
ROT + Arctigenin (High Dose)8.5 ± 1.725.4 ± 4.995.7 ± 10.3

Table 2: Effect of Arctigenin on Oxidative Stress Markers in the Substantia Nigra

Treatment GroupMDA (nmol/mg protein)GSH (μg/mg protein)SOD (U/mg protein)GSH-Px (U/mg protein)
Control1.8 ± 0.325.6 ± 3.412.1 ± 1.58.9 ± 1.1
Rotenone (ROT)5.9 ± 0.810.2 ± 1.95.3 ± 0.93.7 ± 0.6
ROT + Arctigenin (High Dose)2.5 ± 0.520.8 ± 2.89.8 ± 1.27.5 ± 0.9

Table 3: Effect of Arctigenin on Pro-inflammatory Cytokines in the Substantia Nigra

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Control35.4 ± 5.122.1 ± 3.840.2 ± 6.3
Rotenone (ROT)112.8 ± 12.585.7 ± 9.9135.4 ± 15.1
ROT + Arctigenin (High Dose)55.2 ± 7.841.3 ± 6.268.7 ± 8.9

Experimental Protocols

This section provides a detailed methodology for investigating the neuroprotective effects of Arctigenin in a rotenone-induced rat model of Parkinson's disease.[3][4]

Protocol 1: In Vivo Rotenone-Induced Parkinson's Disease Model

1. Animals and Housing:

  • Use male Wistar rats (200-250g).

  • House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Experimental Groups:

  • Control Group: Receives vehicle (e.g., sunflower oil) subcutaneously (s.c.) and vehicle for Arctigenin orally (p.o.).

  • Rotenone (ROT) Group: Receives rotenone (2 mg/kg, s.c.) daily for 35 days.

  • Arctigenin Treatment Groups: Receive rotenone (2 mg/kg, s.c.) and Arctigenin (e.g., 20 mg/kg and 40 mg/kg, p.o.) daily for 35 days.

3. Drug Preparation and Administration:

  • Prepare rotenone in sunflower oil.

  • Prepare Arctigenin in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer rotenone subcutaneously.

  • Administer Arctigenin orally one hour before the rotenone injection.

4. Behavioral Analysis:

  • Perform behavioral tests weekly to assess motor deficits.

  • Grid Test: Measure the time taken for the rat to cross a wire grid.

  • Bar Test: Measure the time the rat remains on a horizontal bar (catalepsy).

  • Open-field Test: Record locomotor activity, such as distance traveled and rearing frequency, for a defined period.

5. Tissue Collection and Preparation:

  • At the end of the treatment period (Day 36), euthanize the animals.

  • Perfuse the brains with saline followed by 4% paraformaldehyde for immunohistochemistry, or rapidly dissect the substantia nigra and striatum on ice for biochemical analysis.

  • Store tissue samples at -80°C until further processing.

6. Biochemical Analysis:

  • Oxidative Stress Markers: Homogenize brain tissue and measure levels of MDA, GSH, and the activity of SOD and GSH-Px using commercially available assay kits.

  • Pro-inflammatory Cytokines: Measure the levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates using ELISA kits.

7. Immunohistochemistry:

  • Section the fixed brain tissue.

  • Perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to assess the loss of dopaminergic neurons in the substantia nigra.

  • Stain for Iba-1 and GFAP to evaluate microglial and astrocyte activation, respectively.

8. Statistical Analysis:

  • Analyze data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.

  • A p-value of < 0.05 is typically considered statistically significant.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_analysis Post-mortem Analysis start Start: Animal Acclimatization grouping Randomization into Experimental Groups (Control, ROT, ROT+Arc) start->grouping treatment Daily Treatment for 35 Days (Rotenone s.c., Arctigenin p.o.) grouping->treatment behavior Weekly Behavioral Analysis (Grid, Bar, Open-field tests) treatment->behavior During Treatment euthanasia Euthanasia and Tissue Collection (Day 36) treatment->euthanasia biochem Biochemical Assays (Oxidative Stress, Cytokines) euthanasia->biochem immuno Immunohistochemistry (TH, Iba-1, GFAP) euthanasia->immuno data_analysis Data Analysis and Interpretation biochem->data_analysis immuno->data_analysis

Caption: Workflow for in vivo neuroprotective studies of Arctigenin.

References

Application Note: Evaluating the Neuroprotective Effects of Oxyphyllenone A in PC12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PC12 cell line, derived from a rat pheochromocytoma, is a widely utilized in vitro model for neurobiological and neurotoxicological research.[1] When treated with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into cells with characteristics similar to sympathetic neurons, making them an ideal system for studying neuronal differentiation, neuroprotection, and neurodegenerative disease mechanisms.[1][2] Oxidative stress is a key pathological mechanism in many neurodegenerative disorders. Inducing oxidative stress in PC12 cells, commonly with hydrogen peroxide (H₂O₂), provides a reliable model for screening potential neuroprotective compounds.[3][4]

Oxyphyllenone A is a bioactive compound found in Alpiniae oxyphyllae Fructus (AOF).[5] Studies on AOF extracts suggest potent neuroprotective effects against H₂O₂-induced oxidative damage in PC12 cells, primarily through the regulation of the PI3K/Akt signaling pathway and subsequent inhibition of apoptosis.[5][6] This document provides a detailed experimental setup and protocols for testing the specific effects of this compound on PC12 cells subjected to oxidative stress.

Experimental Workflow

The overall experimental process involves culturing PC12 cells, pre-treating with this compound, inducing cellular injury with H₂O₂, and subsequently performing a battery of assays to assess cell viability, oxidative stress, apoptosis, and the modulation of key signaling pathways.

G cluster_setup Cell Preparation & Treatment cluster_assays Downstream Assays culture Culture PC12 Cells on Collagen-Coated Plates pretreat Pre-treatment with This compound (2h) culture->pretreat induce Induce Oxidative Stress with H₂O₂ (4-24h) pretreat->induce viability Cell Viability (MTT Assay) induce->viability ros Oxidative Stress (ROS Measurement) induce->ros apoptosis Apoptosis Analysis (Annexin V/PI) induce->apoptosis western Protein Expression (Western Blot) induce->western

Caption: General experimental workflow for assessing this compound.

Experimental Protocols

Protocol 1: PC12 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging the PC12 cell line.

  • Vessel Coating: PC12 cells should be plated on collagen-coated plates to ensure proper adherence.[7] To prepare, dilute rat tail collagen to a final concentration of 50 µg/mL in sterile PBS. Add the solution to culture vessels, ensuring the entire surface is covered, and incubate for at least 1 hour at 37°C. Aspirate the collagen solution and allow the plates to dry completely in a sterile hood before use.[7]

  • Culture Medium: Grow PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum (FBS).

  • Thawing Cells: Thaw frozen vials of PC12 cells rapidly in a 37°C water bath.[8] Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium. Centrifuge at 240 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete medium.[8]

  • Passaging: Subculture cells when they reach 90-95% confluency.[8] PC12 cells can be detached by forcefully pipetting the medium over the cell monolayer.[7][8] Collect the cell suspension, centrifuge at 240 x g for 5 minutes, and resuspend in fresh medium for replating at a 1:3 to 1:5 ratio.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]

Protocol 2: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Seeding: Seed PC12 cells in a collagen-coated 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[3] Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Remove the culture medium.

    • Add fresh medium containing various concentrations of this compound and incubate for 2 hours.

    • Add H₂O₂ (e.g., 100 µM final concentration) to induce oxidative stress and incubate for an additional 24 hours.[4][10] Include control groups (untreated cells) and H₂O₂-only treated cells.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.[11][12]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by shaking the plate for 10 minutes.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] Cell viability is expressed as a percentage relative to the untreated control group.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the DCFH-DA probe to quantify intracellular ROS levels.

  • Cell Seeding and Treatment: Seed and treat PC12 cells in a 96-well plate as described in Protocol 2.

  • Probe Loading: After treatment, discard the medium and wash the cells once with warm PBS.

  • Add 100 µL of DCFH-DA (10 µM final concentration) diluted in serum-free medium to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[3]

  • Measurement: Wash the cells three times with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Protocol 4: Apoptosis Detection (Annexin V-FITC/PI Staining)

This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed PC12 cells in a 6-well plate. Treat with this compound and/or H₂O₂ as described in Protocol 2.

  • Cell Collection: Following incubation, collect both adherent and floating cells. Centrifuge the cell suspension at 1,000 rpm for 5 minutes.[11]

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 500 µL of 1X Binding Buffer.[13]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.[14]

Protocol 5: Western Blot Analysis

Western blotting is used to detect the expression levels of specific proteins within the PI3K/Akt and apoptosis pathways.

  • Cell Lysis: After treatment in 6-well plates, wash cells with ice-cold PBS and add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[15]

  • Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and anti-β-actin) overnight at 4°C.[6][16]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent and an imaging system.[17]

Proposed Signaling Pathway of this compound

Research suggests that extracts containing this compound protect PC12 cells from oxidative stress by activating the PI3K/Akt survival pathway.[5][6] Activated Akt (p-Akt) can phosphorylate and inactivate pro-apoptotic proteins while promoting the expression of anti-apoptotic proteins, ultimately leading to enhanced cell survival.

G cluster_apoptosis Apoptotic Cascade cluster_pi3k PI3K/Akt Pathway H2O2 H₂O₂ ROS ↑ Intracellular ROS H2O2->ROS Induces OxyA This compound PI3K PI3K OxyA->PI3K Activates Apoptosis Apoptosis ROS->Apoptosis Promotes Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bax Bax (Pro-apoptotic) pAkt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Promotes Casp3 Cleaved Caspase-3 Bax->Casp3 Bcl2->Bax Inhibits Casp3->Apoptosis Survival Cell Survival

Caption: Hypothesized PI3K/Akt signaling pathway of this compound.

Data Presentation

Quantitative data from the experiments should be summarized in clear, well-structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on PC12 Cell Viability after H₂O₂ Exposure

Treatment GroupConcentrationAbsorbance (570 nm) (Mean ± SD)Cell Viability (%)
Control-0.95 ± 0.05100.0
H₂O₂ Only100 µM0.48 ± 0.0450.5
This compound + H₂O₂10 µM0.65 ± 0.0568.4
This compound + H₂O₂25 µM0.78 ± 0.0682.1
This compound + H₂O₂50 µM0.89 ± 0.0593.7

Table 2: Effect of this compound on Intracellular ROS and Apoptosis

Treatment GroupROS Production (% of Control)Early Apoptosis (%)Late Apoptosis (%)
Control100.0 ± 8.53.1 ± 0.51.5 ± 0.3
H₂O₂ Only250.4 ± 15.225.6 ± 2.110.2 ± 1.1
This compound (50 µM) + H₂O₂125.6 ± 10.18.9 ± 1.04.3 ± 0.6

Table 3: Densitometric Analysis of Key Signaling Proteins

Treatment Groupp-Akt / Akt RatioBcl-2 / β-actin RatioBax / β-actin Ratio
Control1.00 ± 0.101.00 ± 0.081.00 ± 0.09
H₂O₂ Only0.45 ± 0.060.52 ± 0.051.85 ± 0.15
This compound (50 µM) + H₂O₂1.55 ± 0.121.21 ± 0.100.95 ± 0.08

References

Application Notes and Protocols for the Proposed Total Synthesis of Oxyphyllenone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllenone A is a sesquiterpenoid natural product with a decalin core structure, characterized by a vicinal diol and a quaternary methyl group. Its full IUPAC name is (4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one[1]. To date, a total synthesis of this compound has not been reported in the scientific literature. These application notes outline two proposed retrosynthetic strategies and detailed protocols for key transformations, providing a comprehensive guide for researchers interested in the de novo synthesis of this molecule. The proposed strategies are grounded in well-established synthetic methodologies for constructing stereochemically rich decalin systems, such as those used in the synthesis of other eremophilane-type sesquiterpenoids[1][2][3][4][5].

Retrosynthetic Analysis

Two plausible retrosynthetic strategies are proposed for the synthesis of this compound. Both strategies converge on a common intermediate, a Wieland-Miescher ketone analogue, a classic starting material in the stereocontrolled synthesis of decalin systems[6][7][8][9][10][11][12].

Strategy A focuses on a late-stage dihydroxylation of an enone intermediate. The key disconnections involve:

  • C7-C8 diol: Formed via dihydroxylation of a corresponding alkene.

  • C8-methyl group: Introduced via conjugate addition to an enone.

  • Decalin core: Constructed via a Robinson annulation.

Strategy B proposes an early introduction of the C8-hydroxyl group and the C8-methyl group via an epoxide intermediate. The key disconnections are:

  • C7-C8 diol: Arising from the ring-opening of an epoxide.

  • Epoxide: Formed from an allylic alcohol.

  • Decalin core: Also constructed via a Robinson annulation.

Retrosynthetic Analysis of this compound cluster_0 This compound cluster_1 Key Intermediates cluster_2 Common Intermediate cluster_3 Starting Materials This compound This compound Enone_A Enone Intermediate (A) This compound->Enone_A Dihydroxylation Epoxide_B Epoxide Intermediate (B) This compound->Epoxide_B Epoxide Ring Opening WMK_analogue Wieland-Miescher Ketone Analogue Enone_A->WMK_analogue Conjugate Addition & Reduction Epoxide_B->WMK_analogue Epoxidation of Allylic Alcohol MVK Methyl Vinyl Ketone WMK_analogue->MVK Dione 2-Methyl-1,3-cyclohexanedione WMK_analogue->Dione Robinson Annulation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Strategies and Data Presentation

The forward synthesis for each strategy is detailed below. Expected yields and stereoselectivities are based on analogous transformations reported in the literature for the synthesis of related natural products[4][6][7][8][13][14][15][16].

Step Reaction Strategy A Strategy B Expected Yield (%) Expected Stereoselectivity Reference
1Robinson AnnulationYesYes80-90>95% ee (with proline catalysis)[8][11]
2Ketal ProtectionYesYes>95N/A[6][7]
3Conjugate AdditionYesNo85-95Diastereoselective[4]
4Ketone ReductionYesNo90-98Stereoselective[6][7]
5DehydrationYesNo80-90Zaitsev Product[4]
6DihydroxylationYesNo70-85syn-diol[17]
7Ketal Deprotection & OxidationYesYes85-95 (two steps)N/A[6][7]
8Luche ReductionNoYes90-98StereoselectiveN/A
9EpoxidationNoYes80-90StereoselectiveN/A
10Epoxide Ring OpeningNoYes75-85Regio- and StereoselectiveN/A

Experimental Protocols

Detailed experimental protocols for the key steps of the proposed Strategy A are provided below. These protocols are adapted from established procedures for similar transformations on decalin systems.

Protocol 1: Asymmetric Robinson Annulation to form Wieland-Miescher Ketone Analogue

This protocol describes the enantioselective synthesis of the core decalin structure using a proline-catalyzed Robinson annulation[8][11].

  • Materials: 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone (MVK), (S)-proline, dimethylformamide (DMF), pyrrolidine, acetic acid, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in dry DMF, add (S)-proline (0.1 eq).

    • Cool the mixture to 0 °C and add methyl vinyl ketone (1.2 eq) dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature for 48 hours.

    • To a separate flask, add pyrrolidine (1.5 eq) and acetic acid (1.5 eq) in benzene and heat to reflux with a Dean-Stark trap for 1 hour.

    • Add the reaction mixture from step 3 to the refluxing solution and continue to reflux for 8 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the Wieland-Miescher ketone analogue.

Protocol 2: Stereoselective Dihydroxylation

This protocol details the formation of the vicinal diol using an osmium-catalyzed dihydroxylation, which is expected to proceed from the less hindered convex face of the decalin system to give the desired syn-diol[17].

  • Materials: Alkene intermediate, osmium tetroxide (OsO4, 4% in water), N-methylmorpholine N-oxide (NMO), acetone, water, sodium sulfite, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve the alkene intermediate (1.0 eq) in a mixture of acetone and water (10:1).

    • Add N-methylmorpholine N-oxide (1.5 eq) to the solution.

    • Add osmium tetroxide solution (0.02 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 1 hour.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Workflow and Pathway Diagrams

Synthetic Workflow for this compound (Strategy A) start 2-Methyl-1,3-cyclohexanedione + Methyl Vinyl Ketone robinson Robinson Annulation ((S)-Proline) start->robinson wmk Wieland-Miescher Ketone Analogue robinson->wmk ketalization Ketal Protection (Ethylene Glycol, p-TsOH) wmk->ketalization protected_wmk Protected Ketone ketalization->protected_wmk conjugate_add Conjugate Addition (Me2CuLi) protected_wmk->conjugate_add methylated_ketone Methylated Decalinone conjugate_add->methylated_ketone reduction Ketone Reduction (NaBH4) methylated_ketone->reduction alcohol Decalinol Intermediate reduction->alcohol dehydration Dehydration (POCl3, Pyridine) alcohol->dehydration alkene Alkene Intermediate dehydration->alkene dihydroxylation Dihydroxylation (OsO4, NMO) alkene->dihydroxylation protected_oxy Protected this compound dihydroxylation->protected_oxy deprotection Ketal Deprotection & Oxidation (PCC) protected_oxy->deprotection oxy This compound deprotection->oxy

Caption: Proposed synthetic workflow for this compound via Strategy A.

Conclusion

The absence of a reported total synthesis of this compound presents an opportunity for novel synthetic exploration. The strategies and protocols outlined in these application notes provide a robust starting point for the synthesis of this natural product. The proposed routes leverage well-established and high-yielding reactions, offering a high probability of success. The stereochemical challenges can be addressed through the use of asymmetric catalysis and substrate-controlled diastereoselective reactions. Successful completion of the total synthesis of this compound would be a significant achievement in the field of natural product synthesis and would enable further investigation of its biological properties.

References

Application Notes and Protocols for the Quantification of Oxyphyllenone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphyllenone A, a sesquiterpenoid with the molecular formula C₁₂H₁₈O₃, is a natural product of interest within phytochemical and pharmacological research.[1][2] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its biological activity. Due to its structural characteristics as an oxidized terpenoid, established analytical methodologies for similar compounds can be adapted for its quantification.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the following protocols are based on established methods for the analysis of structurally related terpenoids and triterpenoids and serve as a comprehensive guide for method development and validation.[3][4][5]

Note: These protocols are intended as a starting point and will require optimization and validation for the specific matrix and analytical instrumentation used.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: This technique is a robust and widely available method suitable for the quantification of analytes in relatively simple matrices or at higher concentrations.[6] For compounds like terpenoids that may lack a strong chromophore, detection is often performed at low UV wavelengths (205-210 nm).

  • LC-MS/MS: This is the preferred method for quantifying trace levels of analytes in complex biological matrices due to its high sensitivity and selectivity.[5][7][8] The use of Multiple Reaction Monitoring (MRM) allows for precise quantification with minimal interference.

Data Presentation

The following tables provide an example of how to present quantitative data for the validation of an analytical method for this compound.

Table 1: HPLC-UV Method Validation Parameters (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²)> 0.999r² ≥ 0.995
Limit of Detection (LOD)0.1 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)0.5 µg/mLSignal-to-Noise Ratio ≥ 10
Precision (%RSD)Intra-day: < 2%, Inter-day: < 5%RSD ≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery)95% - 105%80% - 120%
SpecificityNo interfering peaks at the retention time of the analytePeak purity and resolution > 1.5

Table 2: LC-MS/MS Method Validation Parameters (Example)

Validation ParameterResultAcceptance Criteria
Linearity (r²)> 0.998r² ≥ 0.99
Limit of Detection (LOD)0.05 ng/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)0.2 ng/mLSignal-to-Noise Ratio ≥ 10
Precision (%RSD)Intra-day: < 5%, Inter-day: < 10%RSD ≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery)90% - 110%80% - 120%
Matrix Effect92%85% - 115%
Recovery88%Consistent, precise, and reproducible

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general procedure for the quantification of this compound in plant extracts.

1. Sample Preparation (Solid-Liquid Extraction)

  • Accurately weigh 1.0 g of powdered plant material.

  • Add 20 mL of methanol (or another suitable solvent) and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as many terpenoids lack strong chromophores and absorb at lower wavelengths).

  • Injection Volume: 20 µL.

3. Calibration Curve

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Perform serial dilutions to prepare working standards with concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.

4. Data Analysis

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample using the linear regression equation from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum.

1. Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction)

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add 10 µL of an internal standard solution (a structurally similar compound not present in the sample).

    • Add 500 µL of ethyl acetate (or another suitable organic solvent).

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma (pre-treated with an internal standard).

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column with a smaller particle size for better resolution (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Example Gradient: 0-1 min, 30% B; 1-5 min, 30-90% B; 5-6 min, 90% B; 6-6.1 min, 90-30% B; 6.1-8 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

  • MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of this compound. The product ions (Q3) will be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.

3. Calibration and Quality Control Samples

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound standard into a blank matrix (e.g., drug-free plasma).

  • The concentration range should cover the expected concentrations in the study samples.

4. Data Analysis

  • Analyze the samples, calibration standards, and QC samples using the developed LC-MS/MS method.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_processing Data Processing Sample Plant Material or Biological Fluid Extraction Extraction (SLE, LLE, or SPE) Sample->Extraction Purification Purification and Concentration Extraction->Purification Chromatography Chromatographic Separation (HPLC or UPLC) Purification->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Results Results Quantification->Results

Caption: General workflow for the quantification of this compound.

Signaling Pathway Diagram

As there is currently limited public information on the specific signaling pathways involving this compound, a generalized diagram illustrating a potential mechanism of action for a bioactive compound is provided below. This diagram is for illustrative purposes and should be adapted as more specific information about this compound's biological targets becomes available.

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus OxyphyllenoneA This compound Receptor Cell Surface or Intracellular Receptor OxyphyllenoneA->Receptor Signaling_Cascade Signaling Cascade (e.g., Kinase Activation) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Anti-inflammatory Effect) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for a bioactive compound.

References

Application Note: Quantitative Analysis of Oxyphyllenone A in Human Plasma using UPLC-QTOF/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxyphyllenone A is a naturally occurring oxylipin found in plants such as Alpinia oxyphylla.[1] Oxylipins are a class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids, playing significant roles in various physiological and pathological processes, including inflammation.[2] Accurate quantification of these molecules in biological matrices is crucial for understanding their function and potential as therapeutic targets or biomarkers. This application note details a robust and sensitive method for the analysis of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS). This method provides the high resolution, mass accuracy, and sensitivity required for the confident identification and quantification of low-abundance lipids in complex biological samples.[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove interferences such as proteins and phospholipids from the plasma matrix, thereby enhancing analytical sensitivity and protecting the UPLC-MS system.[4] This protocol employs protein precipitation followed by solid-phase extraction.

Materials:

  • Human plasma (collected in EDTA tubes)[5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): d4-PGE2 or a structurally similar deuterated oxylipin.[4]

  • SPE Cartridges: Oasis MAX or equivalent mixed-mode anion exchange cartridges.

  • Centrifuge, evaporator, and vortex mixer.

Protocol:

  • Thawing & Spiking: Thaw frozen human plasma samples on ice. To 200 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 600 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[6]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove less polar impurities.

  • Elution: Elute this compound and other oxylipins from the cartridge with 1 mL of 1% formic acid in acetonitrile.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Mobile Phase A:Mobile Phase B). Vortex and transfer to an LC vial for analysis.

UPLC-QTOF/MS Analysis

The reconstituted sample is analyzed using a UPLC system coupled to a QTOF mass spectrometer. The parameters below are optimized for the separation and detection of oxylipins.[3]

UPLC System Conditions

ParameterValue
System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 2

Table 1: UPLC System Parameters.

UPLC Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.050
10.085
12.098
14.098
14.130
16.030

Table 2: UPLC Gradient Program.

QTOF/MS System Conditions

Analysis is performed in negative electrospray ionization (ESI) mode, which is optimal for detecting acidic molecules like oxylipins.[7]

ParameterValue
System Waters Xevo G2-XS QTOF or equivalent
Ionization Mode ESI Negative
Capillary Voltage 2.5 kV
Cone Voltage 30 V
Source Temp. 150°C
Desolvation Temp. 500°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Acquisition Mode MSE (Low & High Collision Energy)
Collision Energy Low: 6 eV; High Ramp: 20-40 eV
Mass Range 50 - 1000 m/z

Table 3: QTOF/MS System Parameters.

Data Presentation & Results

This compound has a molecular formula of C₁₂H₁₈O₃.[1][8][9] The quantitative analysis relies on the accurate mass measurement of the deprotonated molecule [M-H]⁻ and its characteristic fragment ions.

Quantitative Data for this compound

AnalyteMolecular FormulaExact MassObserved [M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound C₁₂H₁₈O₃210.1256209.1183191.1077 ([M-H-H₂O]⁻), 163.1128 ([M-H-H₂O-CO]⁻)

Table 4: Predicted Mass Spectrometric Data for this compound. The key fragment ions are proposed based on common fragmentation patterns of related compounds, such as the neutral loss of water (H₂O) and carbon monoxide (CO).[10]

Visualizations

Experimental Workflow

The overall process from sample collection to data analysis is outlined below. This workflow ensures reproducibility and minimizes sample degradation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (with Internal Standard) Precipitation Protein Precipitation (Cold Methanol) Plasma->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Reconstitution Dry & Reconstitute SPE->Reconstitution UPLC UPLC Separation Reconstitution->UPLC QTOF QTOF/MS Detection UPLC->QTOF Data Data Acquisition & Quantification QTOF->Data

Caption: UPLC-QTOF/MS Experimental Workflow.

Generalized Oxylipin Signaling Pathway

This compound is an oxylipin, a class of molecules often generated through the lipoxygenase (LOX) pathway. This pathway converts polyunsaturated fatty acids (PUFAs) into various signaling molecules involved in inflammatory responses.[11][12][13][14]

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) PUFA PUFAs (e.g., Arachidonic Acid) PLA2->PUFA LOX Lipoxygenase (LOX) HPETEs Hydroperoxy FAs (HPETEs) LOX->HPETEs Oxylipins Diverse Oxylipins (e.g., Leukotrienes, This compound) HPETEs->Oxylipins Response Biological Response (e.g., Inflammation) Oxylipins->Response

Caption: Generalized Lipoxygenase (LOX) Pathway.

References

Application Notes and Protocols for Investigating the Bioactivity of Oxyphyllenone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for assessing the potential biological activities of Oxyphyllenone A, a natural product isolated from the medicinal plant Alpinia oxyphylla. While direct evidence for the bioactivity of this compound is currently limited, extracts from Alpinia oxyphylla have demonstrated promising neuroprotective, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7] The following protocols are designed to enable researchers to systematically investigate whether this compound contributes to these observed therapeutic effects.

Assessment of Anti-inflammatory Activity

Inflammation is a key pathological component of numerous diseases. Extracts of Alpinia oxyphylla have been shown to exhibit anti-inflammatory effects, suggesting that its constituents, such as this compound, may possess similar properties.[5][7][8]

Application Note:

This protocol describes an in vitro assay to determine the anti-inflammatory potential of this compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Protocol: In Vitro Anti-inflammatory Assay

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

2. Nitric Oxide (NO) Quantification (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
  • Incubate at room temperature for 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Pro-inflammatory Cytokine Measurement (ELISA):

  • Collect the cell culture supernatant as described above.
  • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

  • Express the results as a percentage of the LPS-stimulated control.
  • Calculate the IC50 value for NO inhibition.

Data Presentation:

Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Concentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
1
5
10
25
50
Dexamethasone (10 µM)

Signaling Pathway Visualization:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 NO Nitric Oxide iNOS->NO OxyphyllenoneA This compound OxyphyllenoneA->NFkB Inhibition

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Evaluation of Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of various chronic diseases. Alpinia oxyphylla extracts have been reported to possess antioxidant properties.[2][4][7][9][10]

Application Note:

This section details two common in vitro assays to evaluate the antioxidant capacity of this compound: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.

Experimental Protocols:

1. DPPH Radical Scavenging Assay:

  • Prepare a 0.1 mM solution of DPPH in methanol.
  • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
  • Add 100 µL of the DPPH solution to each well.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm.
  • Ascorbic acid or Trolox can be used as a positive control.
  • The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

2. ABTS Radical Scavenging Assay:

  • Prepare the ABTS radical cation solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
  • Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS solution.
  • Incubate for 6 minutes at room temperature.
  • Measure the absorbance at 734 nm.
  • Ascorbic acid or Trolox can be used as a positive control.
  • The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

Data Presentation:

Table 2: Antioxidant Activity of this compound

AssayConcentration (µg/mL)Scavenging Activity (%)IC50 (µg/mL)
DPPH10
25
50
100
200
ABTS10
25
50
100
200

Experimental Workflow:

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution DPPH_sample Add this compound DPPH_prep->DPPH_sample DPPH_incubate Incubate (30 min) DPPH_sample->DPPH_incubate DPPH_measure Measure Absorbance (517 nm) DPPH_incubate->DPPH_measure end End DPPH_measure->end ABTS_prep Prepare ABTS Radical Solution ABTS_sample Add this compound ABTS_prep->ABTS_sample ABTS_incubate Incubate (6 min) ABTS_sample->ABTS_incubate ABTS_measure Measure Absorbance (734 nm) ABTS_incubate->ABTS_measure ABTS_measure->end start Start cluster_DPPH cluster_DPPH start->cluster_DPPH cluster_ABTS cluster_ABTS start->cluster_ABTS

Caption: Workflow for in vitro antioxidant assays.

Investigation of Anticancer Activity

Extracts from Alpinia oxyphylla have demonstrated cytotoxic effects against various cancer cell lines, indicating the potential for its constituents to possess anticancer properties.[2][11][12]

Application Note:

The following protocols are designed to assess the cytotoxic and apoptotic effects of this compound on human cancer cell lines. A panel of cell lines representing different cancer types (e.g., breast, lung, colon) is recommended for a comprehensive evaluation.

Experimental Protocols:

1. Cell Viability Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at an appropriate density and allow them to attach overnight.
  • Treat the cells with a range of concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm.
  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.
  • Harvest the cells and wash with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
  • Incubate in the dark at room temperature for 15 minutes.
  • Analyze the cells by flow cytometry.
  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

Table 3: Cytotoxic Effect of this compound on Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
A54924
48
72
HT-2924
48
72

Table 4: Apoptotic Effect of this compound on a Representative Cancer Cell Line

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control
This compound (IC50)

Logical Relationship Diagram:

G OxyphyllenoneA This compound CancerCells Cancer Cells OxyphyllenoneA->CancerCells CellViability Decreased Cell Viability (MTT Assay) CancerCells->CellViability Leads to Apoptosis Induction of Apoptosis (Annexin V/PI Assay) CancerCells->Apoptosis Leads to AnticancerEffect Potential Anticancer Effect CellViability->AnticancerEffect Indicates Apoptosis->AnticancerEffect Indicates

Caption: Logical flow for assessing the anticancer potential of this compound.

References

Troubleshooting & Optimization

improving Oxyphyllenone A isolation yield from natural products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation of Oxyphyllenone A from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to improve the yield and purity of this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for isolating this compound?

A1: The primary and most commonly cited natural source for this compound is the dried fruit of Alpinia oxyphylla Miq., a plant from the ginger family (Zingiberaceae). This plant is widely used in traditional medicine, and its fruits are known to contain a variety of sesquiterpenoids, including this compound.[1][2][3]

Q2: I am getting a very low yield of this compound. What are the most critical steps affecting the final yield?

A2: Low yield is a common issue in natural product isolation. The most critical steps impacting the final yield of this compound are:

  • Initial Extraction Efficiency: The choice of solvent, extraction time, and temperature can significantly affect the amount of this compound extracted from the plant material.

  • Fractionation Strategy: Inefficient liquid-liquid partitioning can lead to the loss of the target compound into incorrect fractions.

  • Chromatographic Separation: Suboptimal column selection, mobile phase composition, and loading amounts during chromatographic purification can result in poor separation and loss of product.

  • Compound Degradation: this compound, like many natural products, may be susceptible to degradation due to prolonged exposure to harsh solvents, high temperatures, or extreme pH.

Q3: Which extraction solvent is best for maximizing the recovery of this compound?

A3: Based on literature, a high-percentage ethanol (e.g., 95%) or methanol extraction is effective for sesquiterpenoids like this compound from Alpinia oxyphylla fruits.[4][5] One study on the optimization of extraction for multiple compounds from Alpinia oxyphylla found that 70% ethanol with a 20:1 solvent-to-sample ratio at 60°C for 30 minutes provided the highest overall yield for a range of compounds. While not specific to this compound, this provides a strong starting point for optimization.

Q4: My fractions are very complex, and I'm having trouble isolating this compound with silica gel chromatography. What other chromatographic techniques can I use?

A4: If you are facing challenges with silica gel chromatography, consider the following alternatives or additional steps:

  • Medium Pressure Liquid Chromatography (MPLC) with C18 Reversed-Phase Media: This is a good subsequent step after initial fractionation to separate compounds based on polarity.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is excellent for separating compounds with similar polarities and avoids irreversible adsorption, which can be an issue with solid-phase chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final and most crucial step for obtaining high-purity this compound. A C18 column with a methanol-water or acetonitrile-water gradient is typically effective.

Q5: How can I confirm the presence and purity of this compound in my fractions?

A5: You can use analytical techniques such as:

  • Thin-Layer Chromatography (TLC): For rapid screening of fractions.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector for quantification and purity assessment against a reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound in your fractions, which should correspond to that of this compound (C₁₂H₁₈O₃, MW: 210.27 g/mol ).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Extraction Yield 1. Inappropriate solvent choice. 2. Insufficient extraction time or temperature. 3. Improper grinding of plant material.1. Use a polar solvent like 95% ethanol or methanol. Consider optimizing with aqueous ethanol (e.g., 70%). 2. Optimize extraction time and temperature. Refluxing for 1.5-2 hours is a common practice. 3. Ensure the dried fruits are ground to a fine powder to maximize surface area for solvent penetration.
Target Compound Lost During Fractionation 1. This compound has intermediate polarity and may distribute between different solvent fractions. 2. Emulsion formation during liquid-liquid extraction.1. Analyze all fractions (e.g., n-hexane, ethyl acetate, n-butanol) by TLC or HPLC to track the distribution of this compound. The ethyl acetate fraction is reported to be rich in sesquiterpenoids.[4] 2. If an emulsion forms, try adding brine or centrifuging the mixture to break the emulsion.
Poor Resolution in Column Chromatography 1. Inappropriate stationary or mobile phase. 2. Column overloading. 3. Co-elution with structurally similar compounds.1. For silica gel, use a gradient elution starting from a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). For C18, use a reversed-phase gradient (e.g., water to methanol/acetonitrile). 2. Reduce the amount of crude extract loaded onto the column. A general rule is 1:20 to 1:100 ratio of sample to stationary phase by weight. 3. Employ orthogonal chromatographic techniques. If you used normal-phase, follow up with reversed-phase or HSCCC.
Peak Tailing or Broadening in Prep-HPLC 1. Column degradation or contamination. 2. Sample overloading. 3. Inappropriate mobile phase pH.1. Flush the column with a strong solvent or use a dedicated cleaning protocol. If performance does not improve, the column may need replacement. 2. Perform a loading study at the analytical scale to determine the maximum sample load before significant peak distortion. 3. Although less common for neutral compounds like sesquiterpenoids, ensure the mobile phase is free of contaminants that could affect pH.
Final Product is Impure 1. Incomplete separation from isomers or related compounds. 2. Contamination from solvents or labware.1. Repeat the final preparative HPLC step with a shallower gradient to improve the resolution of closely eluting peaks. 2. Use high-purity solvents (HPLC grade or higher) and ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Isolation of Sesquiterpenoids from Alpinia oxyphylla

This protocol is adapted from a study that performed a large-scale isolation of sesquiterpenoids from Alpinia oxyphylla fruits.[4]

1. Extraction:

  • Percolate 89 kg of dried and powdered Alpinia oxyphylla fruits with 95% ethanol (2 x 890 L).

  • Concentrate the extract under reduced pressure to obtain a residue (approximately 10.3 kg).

2. Fractionation:

  • Suspend the residue in water.

  • Perform sequential liquid-liquid partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Concentrate each fraction. The EtOAc fraction (approximately 2.4 kg) is expected to be enriched with sesquiterpenoids.

3. Initial Chromatographic Separation:

  • Subject a portion of the EtOAc extract (e.g., 178 g) to MCI gel column chromatography.

  • Elute with a gradient of methanol in water (from 30% to 100% methanol) to yield multiple fractions.

4. Medium Pressure and Preparative HPLC:

  • Further separate the fractions obtained from the MCI column using reversed-phase (ODS) chromatography with a methanol-water gradient.

  • Perform final purification of the target-containing fractions using preparative HPLC with a C18 column and a suitable methanol-water mobile phase to yield pure compounds. For example, related sesquiterpenoids were isolated using isocratic elution with methanol-water mixtures such as 36:64, 43:57, and 60:40 (v/v).[4]

Quantitative Data

While a specific yield for this compound is not explicitly reported in a single, comprehensive study, the following table provides yields of structurally similar sesquiterpenoids isolated from Alpinia oxyphylla fruits to serve as a benchmark.

CompoundStarting MaterialIsolated MassApproximate Yield (% of starting material)Reference
Oxyphyllenone H89 kg dried fruits45 mg0.00005%[4]
epi-Oxyphyllenone89 kg dried fruits40 mg0.00004%[4]
Nootkatone1.2 kg dried fruits181.6 mg0.015%[5]

Note: Yields can vary significantly based on the geographic origin of the plant material, harvest time, and the specific isolation protocol used.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Dried Alpinia oxyphylla Fruits (Powdered) extraction Percolation with 95% Ethanol plant->extraction residue Crude Ethanol Extract extraction->residue partition Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) residue->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction Enriched in Sesquiterpenoids MCI_column MCI Gel Column Chromatography (MeOH/Water Gradient) EtOAc_fraction->MCI_column ODS_column Reversed-Phase (ODS) Chromatography (MeOH/Water Gradient) MCI_column->ODS_column prep_HPLC Preparative HPLC (C18) (Isocratic or Gradient Elution) ODS_column->prep_HPLC pure_compound Pure this compound prep_HPLC->pure_compound

Caption: General workflow for the isolation of this compound.

Troubleshooting Logic for Low Yield

G start Low Final Yield of This compound check_extraction Was the initial extraction efficient? start->check_extraction check_fractionation Was the correct fraction collected? check_extraction->check_fractionation Yes optimize_extraction Optimize extraction: - Solvent (e.g., 70% EtOH) - Time and Temperature - Particle Size check_extraction->optimize_extraction No check_chromatography Is chromatographic separation optimal? check_fractionation->check_chromatography Yes track_compound Analyze all fractions (TLC/HPLC) to locate the target compound. check_fractionation->track_compound Unsure optimize_chromatography Optimize chromatography: - Change stationary/mobile phase - Reduce column loading - Use orthogonal methods check_chromatography->optimize_chromatography No end_node Improved Yield check_chromatography->end_node Yes optimize_extraction->end_node track_compound->end_node optimize_chromatography->end_node

Caption: Troubleshooting flowchart for addressing low isolation yield.

References

Navigating the Synthetic Maze: A Technical Support Center for the Total Synthesis of Oxyphyllenone A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and professionals in drug development embarking on the complex journey of natural product synthesis, this technical support center provides a comprehensive guide to the anticipated challenges in the total synthesis of Oxyphyllenone A. While a completed total synthesis of this compound has not yet been reported in peer-reviewed literature, this document offers a proactive troubleshooting resource based on its molecular architecture and established synthetic methodologies for structurally related compounds.

This compound, a bioactive natural product isolated from the fruits of Alpinia oxyphylla, presents a formidable synthetic challenge.[1][2] Its structure is characterized by a trans-fused decalin core, an α,β-unsaturated ketone, and a vicinal diol, incorporating three contiguous stereocenters. The successful construction of this molecule hinges on the strategic control of stereochemistry and the efficient assembly of its key functional groups.

This guide is designed to be a living resource, anticipating the hurdles that may arise during the synthesis and providing a structured, problem-solving framework.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main synthetic hurdles are:

  • Stereoselective construction of the trans-decalin core: Achieving the correct relative stereochemistry at the ring junction (C-4a and C-8a) is a significant challenge.

  • Control of the three contiguous stereocenters: The stereocenters at C-7, C-8, and C-4a must be set with high precision.

  • Installation of the vicinal diol: The dihydroxylation of the decalin core needs to be performed with regio- and stereoselectivity.

  • Formation of the enone system: Introduction of the α,β-unsaturated ketone at a late stage of the synthesis might be complicated by the presence of other sensitive functional groups.

Q2: What are the most promising strategies for constructing the decalin core of this compound?

A2: Several powerful reactions can be envisioned for the assembly of the decalin framework, including:

  • Diels-Alder reaction: An intermolecular or intramolecular Diels-Alder cycloaddition could be a highly effective method for forming the six-membered rings with potential for good stereocontrol.

  • Robinson Annulation: A classic method for the formation of a six-membered ring onto an existing ketone, which could be adapted to form the decalin system.

  • Anionic Polycyclization: As demonstrated in the synthesis of other complex natural products, a cascade of anionic reactions could rapidly build the core structure.

Q3: How can the stereochemistry of the vicinal diol be controlled?

A3: The stereoselective dihydroxylation of an alkene precursor is a common strategy. Methods like the Sharpless asymmetric dihydroxylation could be employed on a late-stage intermediate to install the diol with the desired stereochemistry. The choice of catalyst and reaction conditions would be critical to achieving the correct diastereoselectivity in the context of the complex decalin scaffold.

Troubleshooting Guide

Problem 1: Low diastereoselectivity in the key ring-forming reaction (e.g., Diels-Alder) to establish the trans-decalin core.

  • Q: My Diels-Alder reaction is producing a mixture of cis- and trans-fused decalin isomers. How can I improve the selectivity for the desired trans-product?

    • A: The facial selectivity of a Diels-Alder reaction is highly dependent on the steric and electronic properties of the diene and dienophile.

      • Lewis Acid Catalysis: Employing a Lewis acid catalyst can enhance the endo-selectivity and may improve the facial selectivity by creating a more organized transition state.

      • Substrate Modification: Modifying the steric bulk of substituents on the diene or dienophile can disfavor the formation of the undesired isomer.

      • Alternative Cycloadditions: If the Diels-Alder reaction remains unselective, consider alternative strategies such as a tandem oxy-Cope/ene/Claisen rearrangement, which has been used for the construction of complex decalin cores.[3]

Problem 2: Epimerization of the stereocenter at C-4a during subsequent transformations.

  • Q: I have successfully formed the trans-decalin core, but the stereocenter at the ring junction (C-4a) is epimerizing under basic or acidic conditions. How can I prevent this?

    • A: The proton at C-4a can be susceptible to epimerization if it is adjacent to a carbonyl group.

      • Protecting Group Strategy: If a ketone is present at C-5, it may need to be protected as a ketal or other non-enolizable group before subjecting the molecule to harsh conditions.

      • Reaction Condition Optimization: Carefully screen reaction conditions to find milder alternatives. For example, use non-ionic bases or buffer the reaction mixture to maintain a neutral pH.

      • Sequence Rearrangement: Consider rearranging the synthetic steps to perform sensitive transformations before the introduction of the carbonyl group that activates the C-4a position.

Problem 3: Poor regioselectivity during the dihydroxylation step.

  • Q: I am attempting to introduce the vicinal diol on a late-stage intermediate containing multiple double bonds, but I am getting a mixture of products. How can I improve the regioselectivity?

    • A: The presence of multiple potential reaction sites is a common challenge.

      • Directed Hydroxylation: If a nearby hydroxyl group is present, it can be used to direct the dihydroxylation to the desired double bond through the formation of a boronate ester intermediate.

      • Substrate Modification: Temporarily protecting other double bonds or modifying the electronic nature of the target alkene can enhance its reactivity towards the dihydroxylating agent.

      • Enzymatic Dihydroxylation: Biocatalytic methods can offer exquisite regio- and stereoselectivity and should be considered as an alternative to traditional chemical methods.

Data Presentation

Table 1: Comparison of Key Ring-Forming Reactions for Decalin Synthesis

Reaction TypeTypical ConditionsExpected YieldKey AdvantagesPotential Challenges
Diels-Alder Thermal or Lewis Acid Catalysis (e.g., TiCl4, Et2AlCl), -78 °C to RT60-95%High stereocontrol, convergentRegioselectivity, endo/exo selectivity, potential for retro-reaction
Robinson Annulation Base-catalyzed (e.g., NaOH, KOH, LDA), Michael addition followed by intramolecular aldol condensation50-80%Forms two C-C bonds and a ring in one potPotential for polymerization, requires enolizable ketone
Anionic Polycyclization Strong base (e.g., n-BuLi, s-BuLi), low temperature, aprotic solvent40-70%Rapid construction of complex polycyclic systemsRequires careful substrate design, potential for side reactions

Experimental Protocols

Hypothetical Protocol 1: Stereoselective Diels-Alder Cycloaddition

This protocol is a hypothetical example for a key step in the synthesis of the this compound decalin core, based on established procedures for similar transformations.

  • Preparation of the Dienophile: To a flame-dried, argon-purged round-bottom flask is added the dienophile (1.0 equiv) and anhydrous dichloromethane (0.1 M). The solution is cooled to -78 °C.

  • Lewis Acid Addition: A solution of diethylaluminum chloride (1.2 equiv, 1.0 M in hexanes) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.

  • Diene Addition: A solution of the diene (1.1 equiv) in anhydrous dichloromethane is added dropwise over 20 minutes.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired decalin product.

Visualizations

Retrosynthesis Oxyphyllenone_A This compound Intermediate_1 Dihydroxylated Decalone Oxyphyllenone_A->Intermediate_1 Enone Formation Intermediate_2 Enone Decalin Intermediate_1->Intermediate_2 Dihydroxylation Intermediate_3 Bicyclic Alkene Intermediate_2->Intermediate_3 Functional Group Interconversion Starting_Materials Simpler Precursors Intermediate_3->Starting_Materials Diels-Alder Reaction

Caption: Retrosynthetic analysis of this compound.

Troubleshooting_Flowchart Start Low Diastereoselectivity in Diels-Alder Decision_1 Is Lewis Acid Used? Start->Decision_1 Action_1 Add Lewis Acid (e.g., TiCl4) Decision_1->Action_1 No Decision_2 Is Substrate Sterically Hindered? Decision_1->Decision_2 Yes End Improved Selectivity Action_1->End Action_2 Modify Substituents on Diene/Dienophile Decision_2->Action_2 Yes Action_3 Consider Alternative Cycloaddition Strategy Decision_2->Action_3 No Action_2->End Action_3->End

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Optimizing In Vitro Studies with Novel Compounds like Oxyphyllenone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Oxyphyllenone A" is not currently available in published literature. This guide has been created using data from a well-researched natural compound, Polyphyllin VII , as a representative model. Researchers studying this compound or other novel compounds can use this document as a template to design experiments, anticipate potential challenges, and establish optimized protocols. All concentrations and observed effects should be determined empirically for the specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for a new natural compound like this compound in in vitro assays?

A1: For a novel compound, it is advisable to start with a broad range of concentrations to determine its cytotoxic and biological activity thresholds. A common starting point is a logarithmic dilution series, for instance, from 0.1 µM to 100 µM. For the model compound Polyphyllin VII, cytotoxic effects in cancer cell lines like A549 have been observed in the low micromolar range, with an IC50 value of approximately 0.41 µM after 24 hours of treatment[1]. Anti-inflammatory effects in RAW264.7 macrophage cells were seen at concentrations between 0.75 µM and 1.50 µM[2][3][4]. This highlights that the effective concentration can vary significantly depending on the cell type and the biological endpoint being measured.

Q2: How do I choose the right cell line for my experiment?

A2: The choice of cell line should be guided by your research question.

  • For anticancer studies: Select cell lines derived from the cancer type you are investigating. For example, A549 (lung carcinoma), U2OS (osteosarcoma), and MCF-7 (breast cancer) are commonly used[1][5][6].

  • For anti-inflammatory studies: Macrophage cell lines like RAW264.7 are frequently used to study inflammatory responses to stimuli like lipopolysaccharide (LPS)[2][3][4].

  • For mechanism of action studies: Cell lines where a specific signaling pathway is well-characterized can be advantageous.

Q3: What are the key signaling pathways that might be affected by a natural compound with anticancer and anti-inflammatory properties?

A3: Many natural compounds exert their effects by modulating key cellular signaling pathways. Based on studies with compounds like Polyphyllin VII, the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways are critical mediators of both inflammation and apoptosis[1][2][3][4]. The PI3K/Akt pathway is another crucial regulator of cell survival and proliferation that is often targeted by anticancer compounds[1]. Investigating the phosphorylation status and nuclear translocation of key proteins in these pathways (e.g., p65 for NF-κB, p38, JNK, ERK for MAPK) can provide mechanistic insights[1][2].

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates Inaccurate pipetting; uneven cell seeding; edge effects in the microplate.Ensure proper mixing of cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use a multichannel pipette for consistency.[7]
Low absorbance readings Cell number per well is too low; insufficient incubation time with MTT reagent; incomplete solubilization of formazan crystals.Optimize cell seeding density. Increase incubation time with the MTT reagent until purple precipitate is visible. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
High background absorbance in "medium only" wells Contamination of the culture medium; interference from the test compound (if colored).Use fresh, sterile medium. Include a control well with the compound in the medium but without cells to measure its intrinsic absorbance.[7]
Incomplete dissolution of formazan crystals Inadequate solvent volume or mixing.Use a sufficient volume of solubilization solvent (e.g., DMSO or acidified isopropanol) and mix thoroughly by pipetting or using a plate shaker.[7][8]
Western Blotting
Problem Possible Cause(s) Suggested Solution(s)
No or weak signal for target protein Insufficient protein loading; poor antibody quality or incorrect dilution; inefficient protein transfer.Quantify protein concentration before loading and ensure equal loading. Use a validated antibody at the recommended dilution. Check transfer efficiency using Ponceau S staining.[9]
High background Insufficient blocking; antibody concentration too high; inadequate washing.Increase blocking time or use a different blocking agent. Optimize the primary and secondary antibody concentrations. Increase the number and duration of washing steps.[9]
Non-specific bands Antibody cross-reactivity; protein degradation.Use a more specific antibody. Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[10]

Quantitative Data Summary (Based on Polyphyllin VII as a Model)

Table 1: In Vitro Cytotoxicity of Polyphyllin VII
Cell LineCancer TypeAssayIncubation TimeIC50 Value (µM)Reference
A549Lung CarcinomaMTT24 hours0.41 ± 0.10[1]
U2OSOsteosarcomaMTT24 hours3.48[5]
U2OSOsteosarcomaMTT48 hours2.58[5]
Table 2: In Vitro Anti-inflammatory Effects of Polyphyllin VII in LPS-Stimulated RAW264.7 Cells
Parameter MeasuredConcentration of Polyphyllin VII (µM)% InhibitionReference
NO Production0.7524%[2]
NO Production1.0033%[2]
NO Production1.2546%[2]
NO Production1.5062%[2]
PGE2 Production0.7510%[2]
PGE2 Production1.0021%[2]
PGE2 Production1.2531%[2]
PGE2 Production1.5046%[2]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 6 x 10^4 cells/ml (100 µl per well) and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM) for the desired duration (e.g., 24, 48 hours).[1]

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.[1][7]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
  • Cell Treatment: Seed cells (e.g., 4 x 10^5 cells in a 25-cm² flask) and treat with the determined IC50 concentration of this compound for 24 hours.[1]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[11]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[1][12]

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Western Blot for NF-κB Activation
  • Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 12, 24, 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For NF-κB translocation, separate nuclear and cytoplasmic fractions.[1][13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load 40 µg of total protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-p65, p65, IκBα) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation A Dose-Response Curve (MTT Assay) B Determine IC50 Value A->B Analyze Data C Apoptosis Assay (Annexin V/PI) B->C Use IC50 Dose D Western Blot (Signaling Proteins) B->D Use IC50 Dose E Anti-inflammatory Assay (e.g., NO, Cytokine Measurement) B->E Use non-toxic Dose F Elucidate Signaling Pathway C->F D->F E->F

Caption: A general experimental workflow for in vitro characterization of a novel compound.

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS p38 p-p38 LPS->p38 JNK p-JNK LPS->JNK ERK p-ERK LPS->ERK IKK IKK LPS->IKK Oxy This compound (Hypothetical) Oxy->p38 Oxy->JNK Oxy->ERK IkB p-IκBα Oxy->IkB Inhibits Degradation p65_nuc p65 (Nucleus) Oxy->p65_nuc Inhibits Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) p38->Inflammation JNK->Inflammation ERK->Inflammation IKK->IkB Phosphorylates p65_cyto p65 (Cytoplasm) IkB->p65_cyto Degrades, Releasing p65 p65_cyto->p65_nuc Translocates p65_nuc->Inflammation Activates Transcription

Caption: Hypothetical inhibition of LPS-induced NF-κB and MAPK pathways by this compound.

References

overcoming solubility problems of Oxyphyllenone A in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with Oxyphyllenone A in various assays.

Troubleshooting Guide

Q1: I am seeing precipitate in my cell culture media after adding this compound. What should I do?

A1: Precipitation of this compound in aqueous media is a common issue due to its likely hydrophobic nature. Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay. It's possible that the current concentration exceeds its solubility limit in the cell culture media.

  • Optimize the Stock Solution: Ensure your stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is fully dissolved before diluting it into your aqueous assay buffer or media.[1]

  • Intermediate Dilution Step: Instead of directly diluting the highly concentrated DMSO stock into the aqueous medium, perform an intermediate dilution step in a co-solvent or a serum-containing medium.

  • Increase Serum Concentration: If your cell culture media contains fetal bovine serum (FBS), consider increasing the serum percentage. Serum proteins can help to solubilize hydrophobic compounds.

  • Use a Carrier Protein: The addition of a carrier protein, such as bovine serum albumin (BSA), to your assay buffer can improve the solubility of lipophilic molecules.

  • Explore Formulation Strategies: For in vivo studies or more complex in vitro models, consider advanced formulation strategies such as the use of cyclodextrins, liposomes, or nanoformulations to enhance solubility.[2][3]

Q2: My this compound is not fully dissolving in DMSO. What are the alternative solvents?

A2: If you are facing solubility issues with DMSO, you can explore other organic solvents. However, it is crucial to consider the compatibility of these solvents with your specific assay and cell type, as they can be more toxic than DMSO.[4] Potential alternatives include:

  • Ethanol: Many organic compounds are soluble in ethanol.[5] Prepare a high-concentration stock and perform serial dilutions. Be mindful of the final ethanol concentration in your assay, as it can affect cell viability.

  • Dimethylformamide (DMF): DMF is another strong organic solvent that can be used.[4] Similar to ethanol, it's important to keep the final concentration low.

  • Co-solvent Systems: A mixture of solvents can sometimes be more effective than a single solvent.[5][6] For example, a combination of DMSO and ethanol or the use of co-solvents like polyethylene glycol (PEG) might improve solubility.[7]

Q3: How can I determine the maximum soluble concentration of this compound in my specific assay medium?

A3: Determining the empirical solubility in your experimental conditions is highly recommended. A simple method to assess this is through a visual solubility assay:

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Create a series of dilutions of this stock solution in your final assay buffer or cell culture medium.

  • Incubate these dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your approximate maximum soluble concentration.

  • For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the supernatant using techniques like HPLC or UV-Vis spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds for in vitro assays.[1] It is a powerful solvent that is generally well-tolerated by most cell lines at low final concentrations (typically <0.5%).

Q2: What is the maximum final concentration of DMSO that is safe for my cells?

A2: The tolerance of cell lines to DMSO can vary. As a general rule, it is advisable to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v). However, it is best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and assay.

Q3: Can I use sonication or vortexing to help dissolve this compound?

A3: Yes, gentle warming (to 37°C), vortexing, or brief sonication can help to dissolve this compound in the initial organic solvent. However, be cautious with sonication as it can potentially degrade the compound if applied for extended periods or at high power.

Q4: Are there any formulation strategies I can use to improve the in vivo bioavailability of this compound?

A4: For in vivo applications, overcoming poor solubility is crucial for achieving adequate bioavailability. Several advanced formulation strategies can be employed, including:

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral absorption of poorly soluble drugs.[2][3]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area for dissolution.[8] This can be achieved through techniques like milling or high-pressure homogenization.[6]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Quantitative Data Summary

The following table provides an estimated solubility of this compound in common laboratory solvents. Please note that these are typical values for compounds with similar structures and should be empirically verified for your specific batch of this compound and experimental conditions.

SolventEstimated SolubilityNotes
DMSO≥ 10 mg/mLRecommended for stock solutions.[2]
Ethanol~5-10 mg/mLAlternative solvent for stock solutions.[5]
Methanol~1-5 mg/mLLower solubility is generally expected compared to ethanol.
Water< 0.1 mg/mLExpected to be poorly soluble in aqueous solutions.
PBS (pH 7.4)< 0.1 mg/mLExpected to be poorly soluble in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, you can warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used if necessary.

  • Sterilization: If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dosing Cells in a 96-Well Plate
  • Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.[9]

  • Prepare Intermediate Dilution: Thaw an aliquot of your this compound DMSO stock solution. Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can prepare a 200 µM intermediate solution (a 1:50 dilution of the stock).

  • Final Dosing: Add the appropriate volume of the intermediate dilution to your wells to reach the final desired concentration. For instance, add 5 µL of the 200 µM intermediate solution to a well containing 95 µL of media to get a final concentration of 10 µM. Ensure the final DMSO concentration is within the tolerated range for your cells.

  • Controls: Include appropriate controls in your experiment:

    • Untreated Control: Cells with media only.

    • Vehicle Control: Cells treated with the same final concentration of DMSO as your experimental wells.

  • Incubation: Incubate the plate for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[9]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store treat Treat with Diluted Compound store->treat Dilute in Media seed Seed Cells seed->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

Figure 1. A generalized experimental workflow for using a poorly soluble compound like this compound in a cell-based assay.

signaling_pathway cluster_apoptosis Apoptosis Pathway Oxyphyllenone_A This compound Bax Bax/Bak Activation Oxyphyllenone_A->Bax Induces (Hypothesized) Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. A simplified, exemplary signaling pathway for intrinsic apoptosis. Compounds similar to this compound have been shown to induce apoptosis. This diagram illustrates a potential mechanism of action.

References

Technical Support Center: Purification of Oxyphyllenone A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Oxyphyllenone A and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound that I should be aware of during purification?

A1: The main isomer of concern is Oxyphyllenone B. This compound and B are stereoisomers, specifically epimers, differing in the stereochemistry at the C-8 position.[1] Both have the same molecular formula (C₁₂H₁₈O₃) and molecular weight (210.27 g/mol ).[1][2] Their structural similarity presents a significant challenge for separation. Another related compound, Oxyphyllenone C, has also been isolated from the same source, Alpinia oxyphylla, and should be considered a potential, closely-eluting impurity.

Q2: What are the initial steps for extracting this compound and its isomers from natural sources like Alpinia oxyphylla?

A2: A common starting point is a solvent extraction of the dried plant material. One documented method involves percolating the dried fruits of Alpinia oxyphylla with 95% ethanol.[3] Following concentration of the extract, a liquid-liquid extraction is performed using solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to partition the compounds based on their polarity.[3]

Q3: Which chromatographic techniques are most effective for the separation of this compound isomers?

A3: A multi-step chromatographic approach is typically necessary. This often involves:

  • Medium Pressure Liquid Chromatography (MPLC) or Column Chromatography (CC) as an initial fractionation step. Common stationary phases include MCI gel and silica gel.[3]

  • Reversed-Phase Chromatography on an ODS (C18) column is a crucial step for separating these medium-polarity compounds.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC) is essential for the final purification and isolation of individual isomers.[3] Chiral HPLC columns may be necessary to achieve baseline separation of stereoisomers like this compound and B.

Troubleshooting Guides

HPLC Separation Issues

Problem: Poor resolution between this compound and B peaks in reversed-phase HPLC.

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Composition Optimize the methanol/water or acetonitrile/water gradient. A shallower gradient often improves the separation of closely eluting isomers.
Suboptimal Column Chemistry Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) to exploit subtle differences in selectivity.
Insufficient Column Efficiency Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) to increase the number of theoretical plates and improve peak sharpness.
Temperature Fluctuations Employ a column oven to maintain a stable temperature, as temperature can affect selectivity in chiral separations.
Co-elution with other Isomers Consider the presence of other isomers like Oxyphyllenone C. It may be necessary to use a different chromatographic mode (e.g., normal phase) or a chiral stationary phase for complete separation.

Problem: Peak tailing for this compound in HPLC.

Potential Cause Troubleshooting Step
Secondary Interactions with Silica Add a small amount of a modifier like formic acid or trifluoroacetic acid (0.1%) to the mobile phase to suppress silanol interactions.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Flush the column with a strong solvent, or if necessary, replace the column. The use of a guard column is highly recommended.
Inappropriate pH of Mobile Phase Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.

Experimental Protocols

General Isolation and Purification Protocol for Oxyphyllenone Isomers from Alpinia oxyphylla

This protocol is a generalized procedure based on documented methods for isolating sesquiterpenoids from Alpinia oxyphylla.[3]

  • Extraction:

    • Percolate 1 kg of dried, powdered fruits of Alpinia oxyphylla with 10 L of 95% ethanol twice.

    • Concentrate the combined ethanol extracts under reduced pressure to yield a crude residue.

    • Suspend the residue in water and sequentially partition with n-hexane, ethyl acetate, and n-butanol.

  • Initial Fractionation (Column Chromatography):

    • Subject the ethyl acetate extract to column chromatography on an MCI gel column.

    • Elute with a stepwise gradient of methanol in water (e.g., 30:70 to 100:0) to obtain several fractions.

  • Secondary Fractionation (Reversed-Phase Chromatography):

    • Further separate the fractions containing the compounds of interest on an ODS (C18) column.

    • Elute with a methanol/water gradient (e.g., 10:90 to 100:0).

  • Final Purification (Preparative HPLC):

    • Isolate individual isomers using preparative HPLC with a C18 column.

    • A typical mobile phase would be a methanol/water mixture, with the specific ratio optimized for the best separation (e.g., 60:40, 63:37).[3]

    • Monitor the elution profile with a UV detector.

Visualizations

experimental_workflow Start Dried Alpinia oxyphylla Fruits Extraction Ethanol Extraction Start->Extraction Partition Liquid-Liquid Partition (n-hexane, EtOAc, n-BuOH) Extraction->Partition CC Column Chromatography (MCI Gel, MeOH/H2O gradient) Partition->CC EtOAc Fraction RP_CC Reversed-Phase CC (ODS, MeOH/H2O gradient) CC->RP_CC Prep_HPLC Preparative HPLC (C18, MeOH/H2O isocratic/gradient) RP_CC->Prep_HPLC Isomers Isolated Isomers (this compound, B, etc.) Prep_HPLC->Isomers

Caption: General workflow for the isolation of Oxyphyllenone isomers.

troubleshooting_logic Start Poor HPLC Peak Resolution Check_Mobile_Phase Optimize Mobile Phase Gradient? Start->Check_Mobile_Phase Check_Column Screen Different Column Chemistries? Check_Mobile_Phase->Check_Column No Resolved Resolution Improved Check_Mobile_Phase->Resolved Yes Check_Efficiency Increase Column Efficiency? Check_Column->Check_Efficiency No Check_Column->Resolved Yes Check_Temp Control Column Temperature? Check_Efficiency->Check_Temp No Check_Efficiency->Resolved Yes Check_Temp->Resolved Yes

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Addressing Toxicity of Oxyphyllenone A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxyphyllenone A in cell-based assays. Given the limited specific toxicological data on this compound, this guide incorporates information from structurally related 3,4-dihydronaphthalenone derivatives and other cytotoxic compounds isolated from the Annonaceae family to provide a foundational resource for addressing potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it derived?

This compound is a 3,4-dihydronaphthalenone derivative.[1][2][3][4] It has been isolated from plants such as Alpinia oxyphylla.[5][6]

Q2: What are the known biological activities of this compound and related compounds?

While specific data on this compound is limited, related compounds from the Goniothalamus genus, which belongs to the same plant family (Annonaceae), have demonstrated a range of biological activities, including cytotoxic, antibacterial, and antifungal properties.[7][8][9][10] Structurally similar dihydronaphthalenone derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.[1][2][4][11]

Q3: What are the potential mechanisms of toxicity for this compound?

Based on studies of analogous compounds, the cytotoxicity of this compound may be attributed to the induction of apoptosis (programmed cell death).[4][7][9][10] Key signaling pathways that could be affected include the NF-κB and MAPK pathways, which are crucial regulators of cell survival, proliferation, and inflammation.[4] Compounds from the Goniothalamus genus have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[7][10]

Q4: Are there any known IC50 values for this compound?

Troubleshooting Guide

This guide addresses common issues encountered when assessing the toxicity of this compound in cell-based assays.

Problem Possible Cause Suggested Solution
High variability in cytotoxicity assay results. 1. Compound Precipitation: this compound, like many natural products, may have low aqueous solubility.1a. Solubility Testing: Determine the solubility of this compound in your cell culture medium. 1b. Solvent Control: Use a consistent, low percentage of a suitable solvent (e.g., DMSO) and include a vehicle control in all experiments. 1c. Visual Inspection: Before adding to cells, visually inspect the compound-media mixture for any signs of precipitation.
2. Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates.2a. Cell Counting: Ensure accurate cell counting using a hemocytometer or automated cell counter. 2b. Homogeneous Cell Suspension: Gently and thoroughly mix the cell suspension before and during plating.
3. Edge Effects: Evaporation from wells on the outer edges of the plate.3a. Plate Sealing: Use plate sealers to minimize evaporation. 3b. Humidified Incubator: Ensure the incubator has adequate humidity. 3c. Plate Layout: Avoid using the outermost wells for experimental conditions; fill them with sterile media or PBS instead.
No observed cytotoxicity at expected concentrations. 1. Incorrect Concentration Range: The tested concentrations may be too low.1a. Dose-Response Curve: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the effective concentration range.
2. Short Incubation Time: The compound may require a longer duration to exert its cytotoxic effects.2a. Time-Course Experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours).
3. Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.3a. Literature Review: Investigate if the cell line is known to be resistant to apoptosis-inducing agents. 3b. Alternative Cell Lines: Test the compound on a panel of different cell lines with varying sensitivities.
Unexpected cell morphology changes. 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1a. Solvent Titration: Determine the maximum non-toxic concentration of the solvent for your specific cell line. Typically, DMSO concentrations should be kept below 0.5%.
2. Specific Cellular Effects: The compound may be inducing non-apoptotic cell death or other cellular responses.2a. Mechanism of Action Studies: Investigate markers for different types of cell death (e.g., necrosis, autophagy). 2b. Microscopy: Use phase-contrast or fluorescence microscopy to observe morphological changes over time.
Difficulty in interpreting signaling pathway data. 1. Inappropriate Time Point for Analysis: The signaling events may be transient.1a. Time-Course Analysis: Analyze pathway activation or inhibition at multiple early time points post-treatment.
2. Crosstalk between Pathways: The compound may affect multiple interconnected signaling pathways.2a. Pathway Analysis Tools: Utilize bioinformatics tools to identify potential pathway crosstalk. 2b. Inhibitor Studies: Use specific inhibitors of suspected pathways to confirm the involvement of a particular signaling cascade.

Quantitative Data Summary

Table 1: Cytotoxicity of Goniothalamin (a related compound from the Annonaceae family)

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)7.33[7]
HeLa (Cervical Cancer)14.8[7]
HepG2 (Liver Cancer)37.1[7]
NIH3T3 (Normal Murine Fibroblast)65.4[7]
Colo 205 (Colon Adenocarcinoma)9.86 ± 0.38[7]
SW480 (Colon Adenocarcinoma)22.00 ± 4.40[7]
LoVo (Colon Adenocarcinoma)65.25 ± 1.85[7]

Table 2: Cytotoxicity of Selected Dihydronaphthalenone Derivatives

Compound IDCell LineIC50 (µM)Reference
P1 (4-OCH3 substitution)K562 (Leukemia)7.1 ± 0.5[2][11]
P3 (3-NO2 substitution)K562 (Leukemia)8.2 ± 1.1[11]
P9 (4-CN substitution)K562 (Leukemia)9.5 ± 0.9[11]
P1 (4-OCH3 substitution)HT-29 (Colon Cancer)15.4 ± 2.3[11]
P3 (3-NO2 substitution)HT-29 (Colon Cancer)18.9 ± 1.9[11]
P9 (4-CN substitution)HT-29 (Colon Cancer)21.3 ± 3.1[11]
P1 (4-OCH3 substitution)MCF-7 (Breast Cancer)20.1 ± 1.7[11]
P3 (3-NO2 substitution)MCF-7 (Breast Cancer)25.6 ± 2.5[11]
P9 (4-CN substitution)MCF-7 (Breast Cancer)28.9 ± 3.4[11]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep This compound Preparation Treatment Treatment with This compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Caption: Postulated signaling pathways affected by this compound, leading to apoptosis.

References

Validation & Comparative

Comparative Analysis of Oxyphyllenone A and B: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the experimental data detailing the specific biological activities of Oxyphyllenone A and Oxyphyllenone B. While both compounds have been identified as norsesquiterpenes isolated from the fruit of Alpinia oxyphylla, a plant used in traditional medicine, specific in vitro or in vivo studies quantifying their individual biological effects are not publicly available at this time.

This compound and Oxyphyllenone B are listed as phytochemical constituents of Alpinia oxyphylla.[1][2] Extracts of Alpinia oxyphylla have been reported to possess a range of pharmacological activities, including neuroprotective, anti-diarrheal, anti-diuretic, anti-neoplastic, anti-oxidant, and anti-inflammatory effects.[1][3] However, the specific contribution of this compound and Oxyphyllenone B to these activities has not been elucidated in the reviewed literature.

Due to the absence of quantitative experimental data directly comparing the biological activities of this compound and Oxyphyllenone B, it is not possible to provide the requested data presentation, experimental protocols, or signaling pathway visualizations. Further research is required to isolate these compounds in sufficient quantities and perform the necessary biological assays to determine and compare their specific activities.

General Biological Activities of Alpinia oxyphylla Extracts

While a direct comparison of the Oxyphyllenones is not feasible, it is pertinent for researchers to be aware of the established biological activities of the plant from which they are derived. Extracts from Alpinia oxyphylla have demonstrated several key biological effects:

  • Anti-inflammatory Activity: Studies have shown that extracts of Alpinia oxyphylla can inhibit the production of pro-inflammatory mediators.[4]

  • Antioxidant Activity: The plant is known to contain compounds with antioxidant properties, which can neutralize harmful free radicals.[3]

  • Neuroprotective Effects: Research suggests that extracts from Alpinia oxyphylla may have protective effects on nerve cells.[1]

  • Anti-cancer Potential: Some studies have indicated that extracts from this plant may possess anti-neoplastic properties.[1]

It is plausible that this compound and B contribute to one or more of these observed activities. However, without direct experimental evidence, any such assertion remains speculative.

Future Research Directions

To address the current knowledge gap, the following experimental avenues are recommended:

  • Isolation and Purification: Development of efficient methods for the isolation and purification of this compound and Oxyphyllenone B from Alpinia oxyphylla.

  • In Vitro Bioassays: A battery of in vitro assays should be conducted to screen for and quantify the biological activities of the purified compounds. This should include, but not be limited to:

    • Cytotoxicity Assays: Using a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50) values.

    • Anti-inflammatory Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS) in cell-based models, such as LPS-stimulated macrophages.

    • Antioxidant Assays: Evaluating the radical scavenging activity using methods like DPPH and ABTS assays.

  • Mechanism of Action Studies: For any significant activities observed, further studies should be conducted to elucidate the underlying molecular mechanisms and signaling pathways involved.

  • In Vivo Studies: Promising in vitro results should be validated in appropriate animal models of disease.

The logical workflow for such a research endeavor is outlined below:

G cluster_0 Compound Isolation & Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action & In Vivo Validation Isolation Isolation & Purification of This compound and B from Alpinia oxyphylla Structure Structural Elucidation (NMR, MS) Isolation->Structure Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) Structure->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Structure->Antioxidant Signaling Signaling Pathway Analysis (e.g., Western Blot, qPCR) AntiInflammatory->Signaling InVivo In Vivo Animal Models Signaling->InVivo

Figure 1. Proposed experimental workflow for the comparative biological activity assessment of this compound and B.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Oxyphyllenone A

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the anti-inflammatory properties of Oxyphyllenone A against established anti-inflammatory agents. Due to the limited publicly available data on this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive assessment. Data for the well-known anti-inflammatory drugs, Dexamethasone and Indomethacin, are included for illustrative comparison.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Dexamethasone and Indomethacin. The data for this compound should be populated upon experimental determination.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentrationNitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
This compound Data not availableData not availableData not availableData not availableData not available
Dexamethasone1 µM~70-80%~80-90%~75-85%~70-80%
Indomethacin10 µM~40-50%~30-40%~20-30%~25-35%

Table 2: IC50 Values for the Inhibition of Inflammatory Markers

CompoundiNOS Expression (IC50)COX-2 Expression (IC50)
This compound Data not availableData not available
Dexamethasone~0.1 µM~0.05 µM
Indomethacin> 100 µM~1-5 µM

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and accurate comparison.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Measurement of Nitric Oxide (NO) Production

Nitrite accumulation in the culture supernatant is an indicator of NO production and is measured using the Griess reagent.[1] Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[2] The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

The concentrations of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits, according to the manufacturer's instructions.[3]

Western Blot Analysis for iNOS and COX-2 Expression

Cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). After washing, the membranes are incubated with appropriate secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

The cytotoxicity of the compounds is assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[2][3] Cells are treated with the compounds for 24 hours. MTT solution is then added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.

G cluster_0 cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα - NF-κB (Inactive Complex) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces OxyphyllenoneA This compound OxyphyllenoneA->IkB Inhibits Degradation OxyphyllenoneA->NFkB Inhibits Translocation

Caption: NF-κB Signaling Pathway Inhibition.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Induces OxyphyllenoneA This compound OxyphyllenoneA->p38 Inhibits OxyphyllenoneA->JNK Inhibits OxyphyllenoneA->ERK Inhibits

Caption: MAPK Signaling Pathway Inhibition.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow cluster_1 Downstream Analysis start Seed RAW 264.7 cells pretreatment Pre-treat with This compound or Controls start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation mtt MTT Assay (Viability) pretreatment->mtt Parallel Experiment incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western Western Blot (iNOS, COX-2) cell_lysate->western

Caption: Experimental Workflow.

References

Comparative Analysis of Oxyphyllenone A and Other Nitric Oxide Synthase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Oxyphyllenone A's activity as a nitric oxide (NO) synthase inhibitor. At present, there is no publicly available experimental data to support a direct comparison of this compound with other established NO synthase inhibitors.

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in numerous diseases, making NOS enzymes a key target for therapeutic intervention.

A wide variety of compounds have been identified and characterized as inhibitors of NO synthase. These inhibitors are crucial tools for researchers studying the roles of NO in health and disease and hold potential as therapeutic agents. These inhibitors vary in their potency, selectivity for different NOS isoforms, and mechanism of action.

This guide was intended to provide a detailed comparison of this compound with other known NO synthase inhibitors. However, an exhaustive search of scientific databases and literature has not yielded any studies that investigate or report the inhibitory activity of this compound on any of the nitric oxide synthase isoforms.

For the benefit of researchers in this field, we will outline the standard experimental protocols used to characterize and compare NO synthase inhibitors and present a comparison of several well-established inhibitors.

Key Parameters for Comparing NO Synthase Inhibitors

A thorough comparison of NO synthase inhibitors typically involves the evaluation of the following parameters:

  • Potency (IC50): The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. It represents the concentration of the inhibitor required to reduce the activity of the NOS enzyme by 50%. Lower IC50 values indicate higher potency.

  • Selectivity: The relative inhibition of the three NOS isoforms (nNOS, eNOS, and iNOS) is a critical factor. Selectivity is often expressed as a ratio of IC50 values for the different isoforms. High selectivity is desirable to minimize off-target effects.

  • Mechanism of Action: Inhibitors can act through various mechanisms, such as competitive inhibition (competing with the substrate L-arginine), non-competitive inhibition, or irreversible inhibition. Understanding the mechanism is crucial for interpreting experimental results and for drug development.

Established Nitric Oxide Synthase Inhibitors: A Comparative Overview

To illustrate how such a comparison is typically presented, the table below summarizes the properties of several widely used NO synthase inhibitors.

InhibitorTarget Isoform(s)IC50 (nM)Mechanism of Action
L-NAME Non-selectivenNOS: 150, eNOS: 70, iNOS: 4000Competitive
L-NMMA Non-selectivenNOS: 200, eNOS: 500, iNOS: 3900Competitive
7-NI Preferential for nNOSnNOS: 860, eNOS: 11000, iNOS: 33000Competitive
1400W Highly selective for iNOSiNOS: 7, eNOS: 1000, nNOS: 200Tight-binding, slow-reversible

Experimental Protocols for Assessing NO Synthase Inhibition

The following outlines a standard experimental workflow for determining the inhibitory activity of a compound against NO synthase.

NO Synthase Activity Assay (Griess Assay)

This is a common method to measure the production of nitrite, a stable and quantifiable end-product of NO oxidation.

Principle: The assay relies on a colorimetric reaction initiated by the Griess reagent, which converts nitrite into a colored azo compound. The intensity of the color, measured spectrophotometrically, is directly proportional to the nitrite concentration.

Protocol:

  • Enzyme Source: Purified recombinant nNOS, eNOS, or iNOS enzymes are used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the NOS enzyme, the substrate L-arginine, and necessary cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

  • Incubation: The reaction is incubated at 37°C for a defined period.

  • Reaction Termination: The reaction is stopped, often by the addition of a reagent that precipitates the enzyme.

  • Nitrite Quantification: The supernatant is collected, and Griess reagent is added. After a short incubation, the absorbance is measured at approximately 540 nm.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow Diagrams

To aid in the conceptual understanding of the processes involved, the following diagrams are provided.

NO_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Endothelial Cell cluster_TargetCell Smooth Muscle Cell Signal Signal (e.g., Acetylcholine, Shear Stress) Receptor Receptor Signal->Receptor Ca2 Ca²⁺ Receptor->Ca2 eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses Ca2->eNOS_inactive cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasodilation/ Relaxation cGMP->Relaxation Leads to

Caption: Nitric Oxide (NO) signaling pathway in the vasculature.

NOS_Inhibition_Workflow Start Start: Prepare Reagents Reaction_Setup Set up Reaction Mixtures: - NOS Enzyme - L-Arginine - Cofactors Start->Reaction_Setup Inhibitor_Addition Add Test Compound (e.g., this compound) at various concentrations Reaction_Setup->Inhibitor_Addition Control_Setup Set up Control Reaction (No Inhibitor) Reaction_Setup->Control_Setup Incubation Incubate at 37°C Inhibitor_Addition->Incubation Control_Setup->Incubation Termination Terminate Reaction Incubation->Termination Griess_Assay Perform Griess Assay: - Add Griess Reagent - Measure Absorbance Termination->Griess_Assay Data_Analysis Analyze Data: - Calculate % Inhibition - Determine IC50 Griess_Assay->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Experimental workflow for assessing NOS inhibition.

Inhibitor_Selectivity cluster_Selectivity Selectivity Profile NOS_Inhibitors NO Synthase Inhibitors Non_Selective Non-Selective (e.g., L-NAME, L-NMMA) NOS_Inhibitors->Non_Selective Inhibits nNOS, eNOS, iNOS Preferential Preferential (e.g., 7-NI for nNOS) NOS_Inhibitors->Preferential Greater inhibition of one isoform Highly_Selective Highly Selective (e.g., 1400W for iNOS) NOS_Inhibitors->Highly_Selective Significantly higher inhibition of one isoform

Caption: Classification of NOS inhibitors based on selectivity.

Conclusion and Future Directions

While a direct comparison involving this compound is not currently possible due to the absence of data, this guide provides the necessary framework for such an evaluation. Researchers with access to this compound are encouraged to perform NO synthase inhibition assays as described. The resulting data would be of significant value to the scientific community, contributing to a more comprehensive understanding of potential new modulators of the nitric oxide pathway. Future studies should aim to determine the IC50 values of this compound against all three NOS isoforms to establish its potency and selectivity. Further mechanistic studies would also be essential to characterize its mode of action.

A Comparative Guide to Natural vs. Synthetic Oxyphyllenone A: Unveiling a Research Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxyphyllenone A, a norsesquiterpenoid found in the fruit of Alpinia oxyphylla, has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of a plant with a long history in traditional medicine for its neuroprotective and anti-inflammatory effects, understanding the specific contributions of this compound is a key area of research.[1][2][3] This guide provides a comparative overview of natural this compound and the current landscape of its synthetic counterpart.

Physicochemical Properties

Currently, detailed experimental data exclusively for this compound is limited. However, based on its known structure, the following properties can be summarized:

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₁₂H₁₈O₃C₁₂H₁₈O₃
Molecular Weight 210.27 g/mol 210.27 g/mol
Source Isolated from Alpinia oxyphyllaNot currently described in published literature
Purity Dependent on extraction and purification methodsTheoretically high, but dependent on synthetic route and purification
Stereochemistry Specific stereoisomer as found in naturePotentially a mix of stereoisomers unless the synthesis is stereospecific

Biological Activity: A Focus on the Source

To date, no studies have been published that directly compare the biological activity of natural versus synthetic this compound. Furthermore, research detailing the specific biological effects of isolated this compound is not yet available in the peer-reviewed literature. However, the extracts of Alpinia oxyphylla, from which natural this compound is derived, have demonstrated significant biological activities.

Extracts of Alpinia oxyphylla have been shown to possess neuroprotective and anti-inflammatory properties.[1][2] For instance, the fruit extract of Alpinia oxyphylla has been found to activate the IGFR-PI3K/Akt signaling pathway, which is crucial for Schwann cell proliferation and sciatic nerve regeneration.[4][5][6] This suggests that constituent compounds, such as this compound, may contribute to these effects.

Experimental Protocols: A Roadmap for Future Comparison

The absence of synthetic this compound in the current literature presents a unique opportunity for research. To facilitate future comparative studies, we provide a hypothetical experimental workflow.

General Experimental Workflow for Comparing Natural vs. Synthetic this compound

G cluster_0 Preparation of Test Compounds cluster_1 Characterization cluster_2 In Vitro Biological Assays cluster_3 Data Analysis & Comparison Isolation Isolation & Purification of Natural this compound NMR NMR Spectroscopy Isolation->NMR Synthesis Total Synthesis of This compound Purification Purification of Synthetic this compound Synthesis->Purification Purification->NMR MS Mass Spectrometry NMR->MS HPLC HPLC Analysis MS->HPLC Cell_Viability Cell Viability Assay (e.g., MTT) HPLC->Cell_Viability Anti_Inflammatory Anti-inflammatory Assay (e.g., NO production in macrophages) Cell_Viability->Anti_Inflammatory Neuroprotection Neuroprotection Assay (e.g., against oxidative stress in neuronal cells) Anti_Inflammatory->Neuroprotection Data_Analysis Statistical Analysis of Biological Activity Data Neuroprotection->Data_Analysis Comparison Comparative Assessment of Efficacy and Potency Data_Analysis->Comparison

A proposed workflow for the comparison of natural and synthetic this compound.
Key Experimental Methodologies:

1. Cell Culture and Treatment:

  • Cell Lines: For anti-inflammatory assays, a murine macrophage cell line such as RAW 264.7 would be suitable. For neuroprotection studies, a neuronal cell line like PC12 or SH-SY5Y could be utilized.

  • Culture Conditions: Cells would be maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells would be treated with varying concentrations of natural and synthetic this compound for specific time periods depending on the assay.

2. Nitric Oxide (NO) Production Assay (Anti-inflammatory):

  • RAW 264.7 macrophages would be seeded in 96-well plates and pre-treated with different concentrations of this compound for 1 hour.

  • Inflammation would be induced by stimulating the cells with lipopolysaccharide (LPS).

  • After 24 hours, the concentration of nitrite in the culture supernatant, an indicator of NO production, would be measured using the Griess reagent.

3. Neuroprotection Assay (Oxidative Stress Model):

  • PC12 or SH-SY5Y cells would be seeded in 96-well plates.

  • Cells would be pre-treated with various concentrations of this compound for a designated time.

  • Oxidative stress would be induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Cell viability would be assessed 24 hours later using an MTT assay, which measures mitochondrial metabolic activity.

Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, the known activity of Alpinia oxyphylla fruit extract on the IGFR-PI3K/Akt pathway provides a strong starting point for investigation.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Transcription_Factors Transcription Factors (e.g., CREB, NF-κB) Akt->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Survival Cell Survival Gene_Expression->Cell_Survival Proliferation Proliferation Gene_Expression->Proliferation AOF Alpinia oxyphylla Extract (containing this compound) AOF->IGF1R Activates

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Oxyphyllenone A

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Oxyphyllenone A, a member of the benzophenone class of compounds which have shown a range of biological activities, including cytotoxic effects.[9][10]

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and for the correct classification of waste.

PropertyValueSource
Molecular FormulaC₁₂H₁₈O₃PubChem
Molecular Weight210.27 g/mol PubChem
IUPAC Name(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-onePubChem

Immediate Safety and Handling Precautions

Given the unknown toxicity profile of this compound, it should be handled as a particularly hazardous substance.[8]

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety glasses or goggles. If a splash hazard exists, a face shield is recommended.[7]

  • Ventilation: All handling of this compound, especially in solid or volatile forms, should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[6][7]

  • Spill Management: In case of a spill, treat it as a major spill.[7] Evacuate the immediate area and notify your supervisor and institutional EHS. Absorb small liquid spills with an inert absorbent material, place it in a sealed container, and label it as hazardous waste.[11] For powder spills, gently cover with a wet paper towel to avoid aerosolization before carefully wiping up the material.[12]

Step-by-Step Disposal Protocol for this compound Waste

The following is a general protocol for the disposal of this compound and materials contaminated with it. This procedure is based on guidelines for non-halogenated organic waste and chemicals with unknown hazards.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound (e.g., pure compound, solutions, contaminated labware) as hazardous chemical waste.[1]

    • Segregate this compound waste from other waste streams. As it is a non-halogenated organic compound, it should be placed in a designated "non-halogenated organic waste" container.[13][14][15] Do not mix with halogenated solvents, strong acids or bases, or other incompatible chemicals.[2][14]

  • Container Selection and Management:

    • Use a chemically compatible waste container with a secure, tight-fitting lid. Plastic containers are often preferred.[3]

    • The container must be in good condition, free from leaks or cracks.[13]

    • Keep the waste container closed at all times, except when adding waste, to prevent the release of vapors.[1][13]

    • Do not overfill the container; leave at least a one-inch headspace to allow for expansion.[11]

  • Waste Labeling:

    • Label the waste container as soon as the first drop of waste is added.[13]

    • The label must include the words "Hazardous Waste" and a clear identification of the contents, including the full chemical name "this compound" and its concentration or approximate amount.[11][14] Do not use abbreviations or chemical formulas.[13]

    • Indicate any other components in the waste mixture.

    • Include the name of the principal investigator and the laboratory location.

  • Waste Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[2][3]

    • The SAA must be inspected weekly for any signs of leakage.[2]

    • Ensure that the storage area is cool, dry, and well-ventilated.[11]

    • Store the waste container in secondary containment to prevent spills.[7]

  • Request for Disposal:

    • Once the waste container is nearly full, or if it has been in storage for an extended period (typically not exceeding one year), contact your institution's EHS department to arrange for a pickup.[2][3][11]

    • Follow your institution's specific procedures for requesting waste collection.

Experimental Protocols Cited

This document refers to standard laboratory safety protocols for chemical handling and waste management. Specific experimental protocols for the synthesis or use of this compound should be developed by the principal investigator, incorporating a thorough hazard assessment and a plan for waste disposal prior to commencing any work.[4]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for the proper disposal of laboratory chemical waste like this compound.

A Waste Generation (this compound) B Hazard Assessment (Treat as Hazardous) A->B C Waste Segregation (Non-Halogenated Organic) B->C D Select & Label Container ('Hazardous Waste') C->D E Store in Satellite Accumulation Area D->E F Container Full? E->F F->E No G Request EHS Pickup F->G Yes H Proper Disposal by EHS G->H

Caption: General workflow for the disposal of this compound waste.

References

Essential Safety and Handling Information for Oxyphyllenone A

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides a procedural framework for the safe handling of Oxyphyllenone A, with the critical understanding that a specific Safety Data Sheet (SDS) is not publicly available. The information presented here is based on best practices for handling novel chemical compounds with unknown hazard profiles.

It is imperative to obtain the official Safety Data Sheet (SDS) from your chemical supplier before commencing any work with this compound. The SDS will contain specific and detailed safety protocols essential for laboratory use. A list of potential suppliers can be found through chemical sourcing platforms.

Immediate Safety and Logistical Information

In the absence of a specific SDS, this compound should be treated as a substance with potential hazards. The following tables outline the minimum recommended personal protective equipment (PPE) and emergency procedures. These should be adapted and expanded upon once the official SDS is obtained.

Table 1: Personal Protective Equipment (PPE)

Protection TypeMinimum Requirement
Eye Protection ANSI Z87.1-compliant safety glasses or goggles should be worn if there is a splash hazard.
Hand Protection Nitrile or neoprene gloves are typically recommended for minor splashes. Consult your supplier's SDS for specific glove material and thickness.
Body Protection A standard laboratory coat is required. A flame-resistant coat should be considered if working with flammable solvents.
Respiratory Protection All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation.

Table 2: Emergency and First Aid Procedures

SituationAction
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Check for and remove contact lenses. Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[1][2]
Inhalation Move the affected individual to fresh air. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Seek immediate medical attention.[3]

Operational and Disposal Plans

The following protocols are generalized for handling novel compounds. Specific procedures for this compound must be detailed in your internal laboratory SOPs based on the information provided in the supplier's SDS.

Experimental Protocols: General Handling of Novel Compounds

  • Preparation : Before handling, ensure that all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.[2]

  • Weighing : If working with solid this compound, carefully weigh the required amount in the fume hood. Use appropriate tools to minimize the generation of dust.

  • Dissolving : When preparing solutions, add the solid this compound to the solvent slowly.

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be clearly labeled.[1][2] For compounds with unknown stability, storage in the dark and/or under an inert atmosphere may be advisable.

  • Transportation : When moving the compound, even within the laboratory, ensure it is in a sealed, non-breakable secondary container.

Disposal Plan

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

Table 3: Waste Disposal

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed.
Contaminated Sharps Dispose of in a designated sharps container for hazardous chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Dispose of the container according to institutional guidelines.

Mandatory Visualization

The following diagram illustrates a general workflow for responding to a chemical spill. This should be customized with the specific absorbents, neutralizing agents, and decontamination solutions recommended in the SDS for this compound.

Spill_Response_Workflow start Spill Occurs notify Notify Supervisor and Colleagues in the Area start->notify evacuate Evacuate Immediate Area (if necessary) notify->evacuate ppe Don Appropriate PPE (spill kit specific) evacuate->ppe contain Contain the Spill (use absorbent pads/booms) ppe->contain neutralize Neutralize or Absorb (if applicable, follow SDS) contain->neutralize cleanup Collect Residue and Contaminated Materials neutralize->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Spill Response Complete dispose->end

Caption: General workflow for chemical spill response.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.